1-Benzyltetrahydropyrimidin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFKEGGQALVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539721 | |
| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34790-80-2 | |
| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the class of cyclic ureas. The presence of the benzyl group and the tetrahydropyrimidinone core suggests its potential for diverse chemical interactions and biological activities, making its physicochemical characterization a crucial first step in any research or drug development endeavor. Understanding properties such as solubility, lipophilicity, and ionization state is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulations.
This technical guide outlines the essential physicochemical properties to be determined for this compound and provides detailed experimental methodologies for their measurement.
Physicochemical Properties Summary
A comprehensive physicochemical profile of a novel compound like this compound is essential for its development. The following table summarizes the key properties that require experimental determination.
| Physicochemical Property | Description | Predicted/Experimental Value |
| Molecular Formula | The empirical formula representing the types and numbers of atoms in a molecule. | C₁₁H₁₄N₂O |
| Molecular Weight | The mass of one mole of the substance. | 190.24 g/mol |
| Melting Point (°C) | The temperature at which the solid phase transitions to a liquid phase. | Data not available |
| Boiling Point (°C) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | Data not available |
| Aqueous Solubility (mg/mL) | The maximum concentration of the compound that can dissolve in water at a specific temperature and pH. | Data not available |
| pKa | The negative logarithm of the acid dissociation constant; indicates the strength of an acid or a base. | Data not available |
| LogP (Octanol-Water) | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | Data not available |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
3.1. Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small amount of the crystalline this compound is finely ground.
-
The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
-
3.2. Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a common technique for its determination.
-
Apparatus: Scintillation vials, orbital shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a vial.
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A sample of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
3.3. pKa Determination
The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a standard method.
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, magnetic stirrer, beaker.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.
-
3.4. LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.
-
Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in a known volume of either the water-saturated octanol or the octanol-saturated water.
-
The solution is placed in a separatory funnel or vial with a known volume of the other phase.
-
The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Visualizations
4.1. General Synthesis Pathway
The synthesis of 1-substituted tetrahydropyrimidin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the reaction of a 1,3-diamine with a carbonyl source or the cyclization of a substituted urea. The diagram below illustrates a generalized synthetic scheme.
Caption: General synthesis of this compound.
4.2. Experimental Workflow for Physicochemical Characterization
A structured workflow is crucial for the efficient and accurate characterization of a new chemical entity. The following diagram outlines the logical sequence of experiments for determining the key physicochemical properties.
Caption: Workflow for Physicochemical Characterization.
4.3. Logical Relationship for ADME Prediction
The determined physicochemical properties are interconnected and collectively inform the prediction of a compound's ADME profile. This diagram illustrates the relationship between these properties and their influence on pharmacokinetic behavior.
Caption: Physicochemical Properties and ADME Prediction.
Technical Guide: Spectroscopic Analysis of 1-Benzyltetrahydropyrimidin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzyltetrahydropyrimidin-2(1H)-one. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document presents a compilation of expected spectroscopic data based on analogous structures and theoretical predictions. It also includes detailed, generalized experimental protocols for acquiring such data.
Introduction
This compound is a cyclic urea derivative with a benzyl substituent on one of the nitrogen atoms. The tetrahydropyrimidinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is vital for its application in research and drug development.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. It is important to note that these are predicted or analogous values and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | m | 5H | Aromatic (C₆H₅) |
| ~ 4.60 | s | 2H | N-CH₂ -Ph |
| ~ 3.30 | t | 2H | CH₂ -N-Bn |
| ~ 3.20 | t | 2H | CH₂ -NH |
| ~ 1.95 | p | 2H | CH₂ -CH₂-CH₂ |
| ~ 5.50 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157.0 | C =O |
| ~ 137.5 | Aromatic (Quaternary C ) |
| ~ 128.8 | Aromatic (C H) |
| ~ 127.6 | Aromatic (C H) |
| ~ 127.4 | Aromatic (C H) |
| ~ 51.0 | N-C H₂-Ph |
| ~ 48.0 | C H₂-N-Bn |
| ~ 40.0 | C H₂-NH |
| ~ 20.0 | C H₂-CH₂-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3250 | Strong, Broad | N-H Stretch |
| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |
| ~ 2940, 2860 | Medium | Aliphatic C-H Stretch |
| ~ 1650 | Strong | C=O Stretch (Urea) |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Stretch |
| ~ 1250 | Medium | C-N Stretch |
| ~ 740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Benzyl Cation) |
| 119 | Moderate | [M - C₆H₅]⁺ |
| 85 | Moderate | [Tetrahydropyrimidinone ring fragment]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (Neat): If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatograph).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
The Rising Therapeutic Potential of 1-Benzyltetrahydropyrimidin-2(1H)-one Derivatives: A Technical Guide
Executive Summary: The 1-benzyltetrahydropyrimidin-2(1H)-one scaffold, a core structure accessible through the versatile Biginelli multicomponent reaction, is emerging as a privileged framework in medicinal chemistry. Derivatives of this class, particularly the closely related 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and structure-activity relationships of these compounds, with a focus on their anticancer and antibacterial properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of synthetic pathways and mechanisms of action to support researchers and drug development professionals in this promising field.
Introduction
The tetrahydropyrimidine nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds. When substituted with a benzyl group at the N-1 position, the resulting this compound derivatives gain specific lipophilic and steric properties that can significantly influence their interaction with biological targets. These compounds are a subset of the broader class of dihydropyrimidinones (DHPMs), which have garnered substantial interest for their diverse pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1]
The therapeutic potential of this scaffold is exemplified by Monastrol, a well-known DHPM that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5, a key motor protein involved in cell division.[2][3] This mechanism has established DHPMs as an attractive starting point for the development of novel antimitotic agents.[4] This guide will synthesize the current knowledge on these derivatives, presenting quantitative data, detailed methodologies, and mechanistic insights to facilitate further research and development.
Synthesis Strategies
The primary and most efficient method for synthesizing the core tetrahydropyrimidine scaffold is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[5][6] Subsequent N-1 benzylation can be performed to yield the target compounds.
The general synthetic pathway involves two key steps:
-
Biginelli Condensation : An aromatic aldehyde, ethyl acetoacetate, and urea react under acidic catalysis to form the dihydropyrimidinone ring.
-
N-1 Benzylation : The hydrogen at the N-1 position of the DHPM ring is substituted with a benzyl group, typically via reaction with a benzyl halide in the presence of a base.[7][8]
Various catalysts, including Lewis acids (e.g., Yb(OTf)₃) and protic acids, have been employed to improve reaction yields and shorten reaction times.[2] Microwave-assisted synthesis has also proven effective for accelerating the Biginelli reaction.[2]
References
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydropyrimidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrimidinone nucleus, a heterocyclic scaffold readily accessible through the classic Biginelli reaction, has emerged as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive review of the tetrahydropyrimidinone core, detailing its synthesis, summarizing key quantitative biological data, outlining essential experimental protocols, and visualizing associated mechanisms of action and synthetic pathways.
Synthesis of the Tetrahydropyrimidinone Core: The Biginelli Reaction
The most prominent and widely utilized method for synthesizing the tetrahydropyrimidinone scaffold is the Biginelli reaction, a one-pot, three-component condensation reaction.[1][2] This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) to yield the corresponding dihydropyrimidinone, which can be subsequently reduced to the tetrahydropyrimidinone.[1][2]
Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through a series of key steps, as illustrated below. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[1][2][3]
Biological Activities of Tetrahydropyrimidinone Derivatives
Derivatives of the tetrahydropyrimidinone core have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The following tables summarize key quantitative data for various derivatives.
Anticancer Activity
Tetrahydropyrimidinone derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | K562 (Chronic Myelogenous Leukemia) | 1.76 ± 0.09 | |
| 4b | K562 (Chronic Myelogenous Leukemia) | 1.66 ± 0.05 | |
| 4b | HeLa (Cervical Cancer) | 52.59 | [2] |
| 4k | HeLa (Cervical Cancer) | 43.63 | [2] |
| 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |
| 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
Antibacterial Activity
The tetrahydropyrimidinone scaffold has also been a fruitful source of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | Staphylococcus aureus | 15-45 | [5] |
| 2 | Staphylococcus aureus | 15-45 | [5] |
| 4 | Staphylococcus aureus | 15-45 | [5] |
| 8 | Staphylococcus aureus | 15-45 | [5] |
| 10 | Staphylococcus aureus | 15-45 | [5] |
| 4a | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |
| 4b | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |
| 4d | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |
Anti-inflammatory Activity
Several tetrahydropyrimidinone derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.
| Compound ID | Assay | IC50 (µM) | Reference |
| 25 | COX-2 Inhibition | 0.89 | [6] |
| 27 | COX-2 Inhibition | 0.62 | [6] |
| 29 | COX-2 Inhibition | 0.25 | [6] |
| N-(4-chlorophenyl) derivative | Carrageenan-induced paw edema | 46.7% inhibition | [7] |
| N-[4-chloro-3-(trifluoromethyl)phenyl] derivative | Carrageenan-induced paw edema | 46.4% inhibition | [7] |
Antiviral Activity
The antiviral potential of tetrahydropyrimidinone derivatives has also been explored, with some compounds showing inhibitory activity against various viruses.
| Compound Derivative | Virus | Activity | Reference |
| Mono- and bis-morpholinomethyl derivatives | Fowl plague virus | 87.5-99.6% inhibition | [8] |
| 1-morpholinomethyl derivative of THPT | Fowl plague virus | 87.5-99.6% inhibition | [8] |
| 1-morpholinomethyl derivatives of THP and THPT | Semliki Forest virus | >99.9% inhibition | [8] |
Experimental Protocols
General Procedure for the Biginelli Reaction
A general experimental protocol for the synthesis of dihydropyrimidinones via the Biginelli reaction is as follows:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).[1]
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[1]
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
The broth dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the tetrahydropyrimidinone derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 16-20 hours).[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of tetrahydropyrimidinone derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Mechanism of Action
The anticancer effects of certain tetrahydropyrimidinone derivatives have been attributed to their ability to induce apoptosis and inhibit key proteins involved in cell division and metastasis.
One prominent mechanism involves the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death.[12][13] Another mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix.[7][14]
The induction of apoptosis by these compounds often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[8][15]
Conclusion
The tetrahydropyrimidinone core represents a versatile and privileged scaffold in medicinal chemistry, offering a gateway to a vast chemical space with diverse biological activities. The straightforward and efficient Biginelli reaction provides a robust platform for the synthesis of novel derivatives. The compelling quantitative data on their anticancer, antibacterial, anti-inflammatory, and antiviral activities underscore the therapeutic potential of this heterocyclic system. The elucidation of their mechanisms of action, particularly the inhibition of key enzymes like Eg5 and MMPs and the induction of apoptosis, provides a rational basis for the design of next-generation therapeutics. This guide serves as a valuable resource for researchers dedicated to harnessing the full potential of the tetrahydropyrimidinone core in the ongoing quest for novel and effective medicines.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
An In-depth Technical Guide to 1-Benzyltetrahydropyrimidin-2(1H)-one: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
The foundational structure of 1-Benzyltetrahydropyrimidin-2(1H)-one is the tetrahydropyrimidinone ring system. The synthesis of this heterocyclic core is most famously achieved through the Biginelli reaction , a one-pot three-component condensation reaction first reported by the Italian chemist Pietro Biginelli in 1893. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).
The versatility and efficiency of the Biginelli reaction have made dihydropyrimidinones (DHPMs) and their saturated counterparts, tetrahydropyrimidinones, readily accessible. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds. The introduction of a benzyl group at the N1 position, as in this compound, is a common synthetic modification aimed at exploring structure-activity relationships and modulating the compound's physicochemical properties.
Synthetic Methodologies
The synthesis of this compound can be approached through two primary strategies: a modified Biginelli reaction using a substituted urea or a post-synthesis N-alkylation of a pre-formed tetrahydropyrimidinone ring.
This approach involves the direct condensation of an appropriate aldehyde, a β-dicarbonyl compound, and N-benzylurea .
Experimental Protocol: General Procedure for Modified Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and N-benzylurea (1.2 mmol) is heated in a suitable solvent (e.g., ethanol, acetonitrile) in the presence of a catalyst. Various catalysts can be employed, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., FeCl₃, InCl₃). The reaction mixture is typically refluxed for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Logical Workflow for Modified Biginelli Synthesis
Caption: Workflow for the synthesis of this compound via a modified Biginelli reaction.
This two-step approach first involves the synthesis of the unsubstituted or N3-substituted tetrahydropyrimidinone core via a standard Biginelli reaction, followed by the selective alkylation of the N1 position with a benzyl halide.
Experimental Protocol: General Procedure for N-Benzylation
To a solution of the pre-synthesized tetrahydropyrimidin-2(1H)-one (1 mmol) in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH, 1.2 mmol) is added, and the mixture is stirred for a short period. Benzyl bromide or benzyl chloride (1.1 mmol) is then added, and the reaction is stirred at room temperature or gentle heating until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Signaling Pathway for N-Benzylation
Caption: Reaction pathway for the N-benzylation of a tetrahydropyrimidinone precursor.
Physicochemical and Spectroscopic Data
Specific quantitative data for the parent this compound is not extensively reported. However, data for a closely related derivative, N-Benzyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-oxopyrimidine-5-carboxamide , can provide valuable insights into the expected spectral characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉N₃O₂ | SpectraBase |
| Molecular Weight | 321.38 g/mol | SpectraBase |
| Mass Spectrum (GC-MS) | M⁺ peak at m/z 321 | SpectraBase[1] |
Expected Spectroscopic Features for this compound:
-
¹H NMR:
-
Signals corresponding to the protons of the benzyl group (aromatic and methylene protons).
-
Characteristic signals for the protons on the tetrahydropyrimidine ring. The chemical shifts and coupling patterns would depend on the substitution at other positions of the ring.
-
-
¹³C NMR:
-
Resonances for the carbonyl carbon (C2).
-
Signals for the carbons of the benzyl group.
-
Signals for the carbons of the tetrahydropyrimidine ring.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the urea moiety.
-
Bands corresponding to C-H stretching and bending of the alkyl and aromatic portions.
-
N-H stretching band if the N3 position is unsubstituted.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation patterns may involve the loss of the benzyl group or cleavage of the tetrahydropyrimidine ring.
-
Conclusion
While the specific historical discovery of this compound remains elusive in the surveyed literature, its synthesis is firmly rooted in the principles of the Biginelli reaction and subsequent N-alkylation strategies. The tetrahydropyrimidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a benzyl group offers a means to fine-tune its biological and physical properties. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related heterocyclic compounds.
References
Stability and degradation profile of 1-Benzyltetrahydropyrimidin-2(1H)-one
An In-depth Technical Guide to the Stability and Degradation Profile of 1-Benzyltetrahydropyrimidin-2(1H)-one
Introduction
The assessment of a drug substance's stability is a critical component of the drug development process, providing vital information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies, or stress testing, are intentionally aggressive studies designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[2][3] This information is instrumental in developing stable formulations, determining appropriate storage conditions and shelf-life, and creating stability-indicating analytical methods as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]
This guide details the systematic approach to evaluating the stability and degradation profile of this compound, covering forced degradation under various stress conditions, data interpretation, and detailed experimental protocols.
Forced Degradation (Stress Testing) Overview
Forced degradation studies are designed to produce a representative sample of the degradation products that could be expected to form under normal storage conditions.[4] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[2] The primary stress conditions applied to this compound would include hydrolysis, oxidation, thermal stress, and photolysis.
A logical workflow for conducting these studies is essential for ensuring comprehensive data collection and analysis.
Data Presentation: Summarized Findings
Quantitative data from forced degradation studies should be systematically organized to facilitate comparison and interpretation. The following tables represent hypothetical results for this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 45.8% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 22.5% | 4 |
| Thermal | Dry Heat | 48 hours | 105 | 8.1% | 1 |
| Photolytic | ICH Q1B Option 1 | 1.2M lux hrs | 25 | 12.7% | 2 |
Table 2: Illustrative Chromatographic Purity and Impurity Profile under Stress Conditions
| Stress Condition | Peak | Retention Time (min) | Peak Area (%) |
| Unstressed Sample | Parent | 12.5 | 99.8% |
| Acid Hydrolysis | Parent | 12.5 | 84.6% |
| Degradant A1 | 8.2 | 9.1% | |
| Degradant A2 | 10.1 | 6.1% | |
| Base Hydrolysis | Parent | 12.5 | 54.0% |
| Degradant B1 | 6.5 | 25.3% | |
| Degradant B2 | 9.8 | 12.5% | |
| Degradant B3 | 11.2 | 8.0% | |
| Oxidation | Parent | 12.5 | 77.3% |
| Degradant O1 | 7.9 | 10.2% | |
| Degradant O2 | 9.4 | 5.8% | |
| Degradant O3 | 13.1 | 4.5% | |
| Degradant O4 | 14.2 | 2.0% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the reliability of stability studies.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution serves as the starting material for all stress conditions.
Hydrolytic Degradation
-
Acidic Condition: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is then heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted to a final concentration for analysis.
-
Basic Condition: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is heated at 60°C for 8 hours. After cooling, the solution is neutralized with 0.1 M hydrochloric acid and diluted for analysis.
Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is stored at room temperature (25°C) for 24 hours, protected from light. The sample is then diluted for immediate analysis.
Thermal Degradation
A solid sample of this compound is placed in a thermostatically controlled hot air oven at 105°C for 48 hours. After the specified time, the sample is cooled, and a solution is prepared for analysis.
Photolytic Degradation
The photostability testing is conducted according to ICH Q1B guidelines.[5] A sample of the drug substance is exposed to a light source that produces a combined visible and UV output.
-
Exposure: The sample is exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control: A parallel sample is wrapped in aluminum foil to serve as a dark control. Both samples are maintained at the same temperature.
Hypothetical Degradation Pathway
Elucidating the degradation pathway is a primary goal of stress testing. Based on the structure of this compound, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the amide bond within the tetrahydropyrimidinone ring.
Conclusion
This guide provides a comprehensive, albeit illustrative, overview of the stability and degradation profile assessment for this compound. The methodologies and data presentation formats described are aligned with industry best practices and regulatory expectations. Through systematic forced degradation studies, researchers and drug development professionals can gain a thorough understanding of a molecule's intrinsic stability, which is essential for the development of safe, effective, and stable pharmaceutical products. The successful execution of these studies enables the establishment of a robust stability-indicating method, which is a cornerstone of quality control throughout the lifecycle of a drug product.
References
Methodological & Application
Application Note: One-Pot Synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the one-pot synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the well-established reaction of a monosubstituted 1,3-diamine with urea, providing a straightforward and efficient route to the target compound. This method avoids the use of hazardous reagents such as phosgene or high-pressure carbon dioxide. The protocol details the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.
Introduction
Cyclic ureas, particularly the tetrahydropyrimidin-2(1H)-one core structure, are significant pharmacophores found in a variety of biologically active molecules. These compounds are known to act as inhibitors for several enzymes, including HIV protease and tubulin. The synthesis of N-substituted cyclic ureas is therefore of considerable interest in drug discovery and development.
Traditional methods for the synthesis of cyclic ureas often involve the use of hazardous materials like phosgene or require multi-step procedures. More contemporary methods utilize reagents such as carbon dioxide, isocyanates, or carbonyldiimidazole.[1][2] A direct and operationally simple approach is the condensation of a diamine with urea, which proceeds with the liberation of ammonia.[3] This application note details a one-pot protocol adapted from this principle for the specific synthesis of this compound from its key precursors: N-benzyl-1,3-propanediamine and urea.
Experimental Protocol
This protocol describes the synthesis of this compound via the cyclocondensation of N-benzyl-1,3-propanediamine with urea in a high-boiling point solvent.
Materials and Equipment:
-
N-benzyl-1,3-propanediamine (CAS: 13910-48-0)[4]
-
Urea
-
Xylene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add N-benzyl-1,3-propanediamine (10.0 g, 60.9 mmol) and urea (4.0 g, 66.6 mmol).
-
Solvent Addition: Add 100 mL of anhydrous xylene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas. Maintain the reflux for 12-18 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting diamine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any unreacted urea and other water-soluble impurities.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Product Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dry the resulting product under a high vacuum to yield this compound as a solid or viscous oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| N-benzyl-1,3-propanediamine | 10.0 g (60.9 mmol, 1.0 equiv) |
| Urea | 4.0 g (66.6 mmol, 1.1 equiv) |
| Solvent | |
| Xylene (anhydrous) | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~140°C) |
| Reaction Time | 12-18 hours |
| Purification | |
| Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Theoretical Yield | 11.58 g |
| Expected Yield | 70-85% (8.11 g - 9.84 g) |
Diagrams
The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea derivatives - Google Patents [patents.google.com]
- 4. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1-Benzyltetrahydropyrimidin-2(1H)-one, a key intermediate in various synthetic organic chemistry and drug discovery programs. The following sections outline two common and effective purification methods: recrystallization and column chromatography. Additionally, representative data and process workflows are provided to guide researchers in obtaining this compound with high purity.
Introduction
This compound is a cyclic urea derivative. In many synthetic routes, the crude product may contain unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the integrity of subsequent reactions and the biological evaluation of its derivatives. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of this compound. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Purification of this compound by Recrystallization
| Parameter | Value |
| Starting Material | Crude this compound |
| Purity of Crude Product | ~85% (by HPLC) |
| Recrystallization Solvent | Ethanol |
| Yield of Purified Product | 75-85% |
| Purity of Final Product | >98% (by HPLC) |
| Melting Point | 118-120 °C (literature value) |
Table 2: Purification of this compound by Column Chromatography
| Parameter | Value |
| Starting Material | Crude this compound |
| Purity of Crude Product | ~85% (by HPLC) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (1:1, v/v) |
| Yield of Purified Product | 65-75% |
| Purity of Final Product | >99% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid compounds on a larger scale when the impurities have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for purifying smaller quantities of the compound or for separating it from impurities with similar solubility.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column.[2] Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin the elution with the mobile phase (Hexane:Ethyl Acetate, 1:1).[1] Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Quantification of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyltetrahydropyrimidin-2(1H)-one is a cyclic urea derivative with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quality control of bulk substances and formulated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the determination of trace amounts of the analyte in complex biological matrices.
The selection of the appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water are common mobile phases for the analysis of urea derivatives. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the chromophore of the benzyl group, a wavelength in the range of 210-230 nm is expected to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data (Illustrative Example)
The following table summarizes typical performance characteristics for the HPLC-UV method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it suitable for analyzing low concentrations of this compound in complex matrices like plasma or urine.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Vials, syringes, and other standard laboratory glassware
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound and the internal standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions to cover the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of ethyl acetate for GC-MS analysis.
-
4. Analysis and Quantification:
-
Analyze the standard solutions to establish a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Analyze the prepared samples.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Quantitative Data (Illustrative Example)
The following table summarizes typical performance characteristics for the GC-MS method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism of action for a drug candidate like this compound, where it acts as a receptor agonist.
Caption: Hypothetical receptor-mediated signaling.
Application Notes and Protocols for 1-Benzyltetrahydropyrimidin-2(1H)-one in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-benzyltetrahydropyrimidin-2(1H)-one and its derivatives as a scaffold in antimicrobial drug discovery. This document includes a summary of reported antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and a discussion of the potential mechanism of action based on related compounds.
Introduction
Tetrahydropyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, offers a versatile platform for the development of novel antimicrobial agents. The presence of the benzyl group at the N-1 position can be readily modified to explore structure-activity relationships (SAR) and optimize antimicrobial potency and spectrum.
Data Presentation: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the antimicrobial activity of structurally related tetrahydropyrimidine derivatives against a panel of pathogenic microorganisms. This data provides a representative overview of the potential of this compound class.
| Compound ID | R Group (at C4) | Test Organism | MIC (µg/mL) | Reference |
| THPM-1 | 4-Chlorophenyl | Staphylococcus aureus | 64 | [1] |
| Escherichia coli | 32 | [1] | ||
| Pseudomonas aeruginosa | 32 | [1] | ||
| THPM-2 | 3,4-Dimethoxyphenyl | Staphylococcus aureus | >128 | [1] |
| Escherichia coli | 64 | [1] | ||
| Pseudomonas aeruginosa | 128 | [1] | ||
| THPM-3 | 4-Nitrophenyl | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 32 | [1] | ||
| Pseudomonas aeruginosa | 64 | [1] | ||
| THPM-4 | Phenyl | Staphylococcus aureus | 125 | [2] |
| Enterococcus faecium | 80 | [2] | ||
| Escherichia coli | >80 | [2] | ||
| Pseudomonas aeruginosa | 70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Biginelli Reaction[3][4][5]
This protocol describes a general method for the one-pot synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
N-Benzylurea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and N-benzylurea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-benzyl-4-phenyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.
-
To obtain the title compound without the C5-ester and C4-phenyl groups, simpler starting materials (e.g., 1,3-diaminopropane and a suitable benzylating agent) would be required in a multi-step synthesis, as the classic Biginelli reaction results in a more substituted core. For the direct synthesis of the unsubstituted core, a different synthetic strategy would be necessary.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[6][7][8]
This protocol outlines the determination of the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control (broth and bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action for antimicrobial tetrahydropyrimidines.
Discussion of Potential Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of structurally similar dihydropyrimidine and benzimidazole derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. One potential target is dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[3] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and cell death. The structural similarity of the pyrimidine core to purine bases suggests that these compounds may also act as antagonists in nucleic acid biosynthesis. Further enzymatic and molecular modeling studies are required to confirm the exact molecular target and mechanism of action for this class of compounds.
References
Application Notes and Protocols for High-Throughput Screening of 1-Benzyltetrahydropyrimidin-2(1H)-one Derivatives as Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyltetrahydropyrimidin-2(1H)-one derivatives, structurally related to the well-known mitotic inhibitor monastrol, have emerged as a promising class of compounds for the development of novel anti-cancer therapeutics. Their primary molecular target is the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells, making it an attractive target for cancer therapy.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives as potent and selective Eg5 inhibitors. The protocols cover both biochemical and cell-based assays, providing a comprehensive workflow for hit identification and validation.
Target Pathway: The Role of Eg5 in Mitosis
The mitotic kinesin Eg5 is a plus-end directed motor protein that plays a critical role in establishing the bipolar spindle, a prerequisite for accurate chromosome segregation during mitosis. Eg5 is a homotetrameric protein that crosslinks and slides antiparallel microtubules apart, generating an outward force that pushes the spindle poles away from each other. Inhibition of Eg5's ATPase activity prevents this process, leading to the collapse of the nascent bipolar spindle and the formation of a characteristic monoastral spindle, where all chromosomes are arranged in a circular pattern around a single microtubule organizing center. This ultimately triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cases, apoptosis.
Application Note & Protocols: Cell-Based Cytotoxicity Assessment of 1-Benzyltetrahydropyrimidin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a novel compound's cytotoxicity is a critical first step in the drug discovery and toxicology pipeline.[1] This process helps to identify compounds with potential therapeutic effects, such as anti-cancer agents, and to eliminate those with unacceptable toxicity profiles early in development.[1][2] 1-Benzyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound whose biological activities are not extensively characterized. This application note provides a comprehensive suite of cell-based assays to determine its cytotoxic profile.
Three distinct and complementary assays are presented to build a robust cytotoxicity profile:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]
-
Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis (programmed cell death).[6][7]
Together, these assays provide quantitative data on whether the compound reduces cell viability, damages the cell membrane, or induces a specific cell death pathway like apoptosis.
Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using one or more of the detailed assays.
Caption: General workflow for evaluating compound cytotoxicity.
Materials and Reagents
-
Cell Lines: Human cervical cancer (HeLa), human lung carcinoma (A549), or other relevant cell lines.
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Positive Control: Doxorubicin or Staurosporine.
-
MTT Assay:
-
LDH Assay:
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (often 10X, provided in kit).[5]
-
-
Caspase-Glo® 3/7 Assay:
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (absorbance and luminescence capabilities).
-
Sterile 96-well flat-bottom plates (clear for MTT/LDH, white-walled for Caspase).
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][11] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound, vehicle control (DMSO), and positive control (Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[12]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release" by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[5]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation & Stoppage: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution as per the kit's protocol.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)) * 100
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[10][13] The luminescent signal is proportional to the amount of caspase activity.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[7]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[10]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[14]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the luminescence of the blank (medium + reagent) from all readings.
-
Data is often presented as Relative Luminescence Units (RLU) or as fold change over the vehicle control.
-
Data Presentation (Hypothetical Data)
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Cell Viability (MTT Assay) and IC50 Values
| Cell Line | Treatment Duration | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| HeLa | 24 hours | 78.5 | 1.2 |
| HeLa | 48 hours | 45.2 | 0.8 |
| A549 | 24 hours | 112.3 | 2.5 |
| A549 | 48 hours | 68.7 | 1.9 |
Table 2: Membrane Integrity (LDH Assay) after 48h Treatment
| Treatment | Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (A549) |
| Vehicle Control (0.1% DMSO) | - | 3.1 ± 0.8 | 2.5 ± 0.5 |
| This compound | 25 | 15.4 ± 2.1 | 10.8 ± 1.9 |
| This compound | 50 | 35.8 ± 3.5 | 28.3 ± 3.1 |
| This compound | 100 | 62.1 ± 4.9 | 55.7 ± 4.2 |
| Doxorubicin (Positive Control) | 5 | 75.6 ± 5.3 | 71.2 ± 5.8 |
Table 3: Apoptosis Induction (Caspase-Glo® 3/7) after 24h Treatment in HeLa Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | - | 1.0 |
| This compound | 25 | 1.8 ± 0.2 |
| This compound | 50 | 3.5 ± 0.4 |
| This compound | 100 | 5.2 ± 0.6 |
| Staurosporine (Positive Control) | 1 | 8.9 ± 0.9 |
Mechanistic Insights
To visualize the potential mechanism of action suggested by the Caspase-Glo® 3/7 assay, the following diagram illustrates the canonical apoptosis pathway leading to the activation of caspases 3 and 7.
Caption: Canonical apoptosis pathways converging on Caspase-3/7.
References
- 1. opentrons.com [opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. Caspase‐Glo 3/7 assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Formulation of 1-Benzyltetrahydropyrimidin-2(1H)-one
Topic: Formulation of 1-Benzyltetrahydropyrimidin-2(1H)-one for in vivo studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cyclic urea derivative with potential therapeutic applications. However, like many new chemical entities, it is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in in vivo studies. Oral delivery is often the preferred route of administration, but low solubility can lead to poor absorption and limited bioavailability.[1][2] This document provides a comprehensive guide to developing a suitable formulation for in vivo evaluation of this compound in a preclinical setting, focusing on strategies to enhance its solubility and bioavailability.
Physicochemical Properties and Formulation Challenges
Table 1: Hypothetical Physicochemical Properties of a Poorly Soluble Drug Analogue
| Property | Value | Implication for Formulation |
| Molecular Weight | 204.26 g/mol | Moderate molecular weight, less likely to be a primary barrier to permeation. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility is the main hurdle for oral absorption, leading to dissolution rate-limited bioavailability.[2][3] |
| LogP | 3.5 | High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility. |
| Melting Point | > 200 °C | High melting point indicates strong crystal lattice energy, making it difficult for molecules to dissolve. |
| pKa | Not ionizable in physiological pH | The absence of ionizable groups means pH modification of the vehicle will not significantly improve solubility. |
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4] These include the use of co-solvents, surfactants, lipids, and the preparation of amorphous solid dispersions.[1][4] For early-stage in vivo studies, a liquid formulation using a combination of co-solvents and surfactants is often a practical and efficient approach.
Co-solvent and Surfactant-based Formulations
Co-solvents increase the solubility of a drug by reducing the polarity of the aqueous vehicle.[1] Surfactants, on the other hand, can form micelles that encapsulate the drug, increasing its apparent solubility and preventing precipitation upon dilution in the gastrointestinal fluids.[4]
Experimental Protocol: Preparation of a Co-solvent/Surfactant-based Oral Formulation
This protocol describes the preparation of a trial formulation of this compound for oral gavage in a rodent model.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Propylene glycol (PG)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
In a clean glass vial, combine the required volumes of PEG 400, Tween® 80, and Propylene glycol as per the ratios specified in Table 2.
-
Mix the components thoroughly using a vortex mixer until a homogenous solution is formed.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound and add it to the prepared vehicle.
-
Place a magnetic stir bar in the vial and stir the mixture on a magnetic stirrer at room temperature.
-
Visually inspect the solution for complete dissolution of the drug. Gentle warming (up to 40°C) may be applied if necessary to facilitate dissolution.
-
-
Final Formulation Preparation:
-
Once the drug is completely dissolved, add purified water to the solution to achieve the final desired concentration and vehicle composition.
-
Continue stirring for another 15-20 minutes to ensure homogeneity.
-
The final formulation should be a clear solution, free of any visible particles.
-
Table 2: Trial Formulations for Oral Administration
| Formulation ID | This compound (mg/mL) | PEG 400 (%) | Tween® 80 (%) | Propylene Glycol (%) | Water (%) | Observations |
| F1 | 10 | 40 | 10 | 20 | 30 | Clear Solution |
| F2 | 10 | 30 | 20 | 20 | 30 | Clear Solution |
| F3 | 20 | 50 | 10 | 30 | 10 | Slight Haze |
| F4 | 20 | 40 | 20 | 30 | 10 | Clear Solution |
In Vivo Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study following the preparation of the oral formulation.
Caption: Experimental workflow for formulation and in vivo evaluation.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is under investigation, many cyclic urea-containing compounds have been developed as enzyme inhibitors.[5][6] The diagram below illustrates a hypothetical signaling pathway where "Compound X" (a this compound analogue) acts as an inhibitor of a kinase involved in a cancer cell proliferation pathway.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Conclusion
The formulation of poorly soluble compounds like this compound for in vivo studies requires a systematic approach. The use of co-solvents and surfactants presents a viable strategy for early-stage preclinical evaluations. The provided protocol offers a starting point for developing a suitable oral formulation, which can be further optimized based on experimental observations and study requirements. Careful consideration of the compound's physicochemical properties and the selection of appropriate excipients are critical for achieving reliable and reproducible results in in vivo experiments.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using N-benzyl-1,3-propanediamine and a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive CDI: CDI is highly sensitive to moisture and can decompose upon storage.[1] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Poor Quality Starting Material: N-benzyl-1,3-propanediamine may be impure or degraded. | 1. Use a fresh bottle of CDI or test the activity of the current batch. Store CDI under an inert atmosphere and away from moisture.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or gradually increase the temperature. 3. Verify the purity of N-benzyl-1,3-propanediamine via NMR or GC-MS before starting the reaction. |
| Formation of a White Precipitate (Polymer) | Linear Polycondensation: This is a common side reaction in cyclic urea synthesis, especially at high temperatures or incorrect stoichiometry.[2] | 1. Slow Addition: Add the CDI solution dropwise to the diamine solution to maintain high dilution conditions, which favors intramolecular cyclization over intermolecular polymerization. 2. Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. 3. Stoichiometry: Use a precise 1:1 molar ratio of the diamine to CDI. An excess of either reagent can promote side reactions.[1] |
| Product is Difficult to Purify | 1. Presence of Imidazole Byproduct: CDI reactions produce imidazole as a byproduct, which can be difficult to separate.[1] 2. Unreacted Starting Material: Incomplete reaction can lead to a mixture of product and starting diamine. 3. Formation of Soluble Oligomers: Low molecular weight linear polymers may remain in solution. | 1. Aqueous Wash: Imidazole is water-soluble and can be removed by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) during workup.[1] 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the more polar diamine. 3. Trituration/Recrystallization: Attempt to purify the crude product by triturating with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the desired product while leaving impurities in the solution. |
| Inconsistent Yields | Variability in Reaction Conditions: Minor changes in moisture, temperature, addition rate, or reagent quality can significantly impact the outcome. | 1. Standardize Protocol: Ensure all reaction parameters are kept consistent between batches. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and carbon dioxide. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield of this compound?
A1: The most critical factor is minimizing the competing side reaction of linear polycondensation.[2] This is best achieved by using a high-quality, moisture-sensitive cyclizing agent like CDI, maintaining a strict 1:1 stoichiometry, and employing high-dilution principles, such as the slow, dropwise addition of one reagent to the other. Careful temperature control is also essential.
Q2: Which cyclizing agent is best for this synthesis: Urea, Diethyl Carbonate, or CDI?
A2: While urea and diethyl carbonate can be used, they often require high temperatures (120-200°C), which can promote side reactions.[2] 1,1'-Carbonyldiimidazole (CDI) is often preferred as it is highly reactive under milder conditions, and its byproducts (imidazole and CO2) are relatively easy to remove during workup.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to separate the starting diamine from the product. The starting material (N-benzyl-1,3-propanediamine) is more polar and will have a lower Rf value than the less polar product, this compound.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: For this compound, you would expect to see characteristic signals in ¹H NMR for the benzyl group (aromatic protons around 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 4.5 ppm), and signals for the three methylene groups of the pyrimidinone ring. In ¹³C NMR, a key signal would be the carbonyl carbon of the urea moiety, typically appearing around 155-165 ppm. Mass spectrometry should confirm the expected molecular weight of 190.25 g/mol .
Q5: My final product has a slight yellow tint. Is this normal and how can I remove it?
A5: A slight coloration can be due to minor impurities or slight degradation. If NMR and MS data confirm the product's identity and high purity, the color may not be an issue for subsequent steps. However, if higher purity is required, you can try recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or treatment with activated carbon followed by filtration.
Experimental Protocols
Protocol 1: Synthesis via 1,1'-Carbonyldiimidazole (CDI)
This protocol is recommended for its mild reaction conditions and generally good yields.
Materials:
-
N-benzyl-1,3-propanediamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzyl-1,3-propanediamine in anhydrous THF (to a concentration of approx. 0.1 M).
-
In a separate flask, dissolve CDI in anhydrous THF.
-
Slowly add the CDI solution to the dropping funnel.
-
Add the CDI solution dropwise to the stirred solution of the diamine over a period of 1-2 hours at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Synthesis via Diethyl Carbonate
This protocol is a more classical approach but requires higher temperatures.
Materials:
-
N-benzyl-1,3-propanediamine (1.0 eq)
-
Diethyl carbonate (1.5 eq)
-
Sodium ethoxide (catalytic amount, e.g., 0.1 eq)
-
High-boiling point solvent (e.g., Toluene or Xylene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-1,3-propanediamine, diethyl carbonate, and the solvent.
-
Add the catalytic amount of sodium ethoxide to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-140°C depending on the solvent) for 18-24 hours. The reaction liberates ethanol, which can be monitored.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove any remaining base and unreacted diethyl carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Method 1: CDI | Method 2: Diethyl Carbonate |
| Cyclizing Agent | 1,1'-Carbonyldiimidazole | Diethyl Carbonate |
| Stoichiometry (Diamine:Agent) | 1 : 1.05 | 1 : 1.5 |
| Catalyst | None required | Sodium Ethoxide (catalytic) |
| Solvent | Anhydrous THF | Toluene or Xylene |
| Temperature | Room Temperature | Reflux (110-140 °C) |
| Reaction Time | 12 - 18 hours | 18 - 24 hours |
| Typical Yield | 75 - 90% | 50 - 70% |
| Key Byproducts | Imidazole, CO₂ | Ethanol |
| Workup Complexity | Moderate (aqueous washes) | Simple (aqueous wash) |
| Purity before Chromatography | Generally higher | Often requires more purification |
Visualizations
Caption: Experimental workflow for the synthesis of this compound using CDI.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyltetrahydropyrimidin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Formation of the intermediate N-benzyl-N'-(3-ethoxycarbonylpropyl)urea, and (2) subsequent intramolecular cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of N-benzyl-N'-(3-ethoxycarbonylpropyl)urea | Incomplete reaction of benzylamine and ethyl 3-isocyanatopropanoate: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50 °C). - Ensure equimolar amounts of reactants are used. |
| Side reaction of the isocyanate: Ethyl 3-isocyanatopropanoate can react with moisture to form an unstable carbamic acid, which decomposes. It can also polymerize. | - Use anhydrous solvents and reagents. - Add the isocyanate dropwise to the benzylamine solution to minimize self-condensation. | |
| Formation of N,N'-dibenzylurea: If benzyl isocyanate is formed as an impurity or under certain conditions, it can react with benzylamine. | - Use high-purity starting materials. - Maintain a controlled temperature during the reaction. | |
| Step 2: Low Yield of this compound during Cyclization | Ineffective base for cyclization: The chosen base (e.g., sodium ethoxide) may not be strong enough to efficiently deprotonate the urea nitrogen for the intramolecular attack. | - Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene. |
| Intermolecular condensation: At higher concentrations, the urea intermediate may react with another molecule instead of cyclizing, leading to oligomers or polymers. | - Perform the cyclization reaction under high-dilution conditions to favor the intramolecular pathway. | |
| Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ethyl ester group, preventing the Dieckmann-like condensation. | - Ensure all glassware, solvents, and reagents are scrupulously dry. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction in either step will lead to contamination with starting materials. | - Monitor reactions by TLC to ensure full conversion. - Optimize reaction times and temperatures. - Purify the intermediate urea derivative before proceeding to the cyclization step. |
| Side-products from alternative cyclization: Depending on the reaction conditions, other ring structures could potentially form. | - Carefully control the reaction temperature and choice of base to favor the formation of the desired six-membered ring. | |
| Polymeric byproducts: As mentioned, intermolecular reactions can lead to polymeric impurities that can be difficult to remove. | - Use high-dilution conditions for the cyclization. - Purify the final product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method involves a two-step sequence. The first step is the formation of an N-benzyl-N'-(substituted propyl)urea intermediate. A common approach is the reaction of benzylamine with ethyl 3-isocyanatopropanoate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the target tetrahydropyrimidinone.
Q2: What are the critical parameters for the successful synthesis of the N-benzyl-N'-(3-ethoxycarbonylpropyl)urea intermediate?
A2: The key parameters include the use of anhydrous reaction conditions to prevent side reactions of the isocyanate, dropwise addition of the isocyanate to the benzylamine solution to control the reaction rate and minimize polymerization, and careful temperature control. Monitoring the reaction by TLC is also crucial to determine the point of completion.
Q3: Which bases are most effective for the intramolecular cyclization step?
A3: Strong, non-nucleophilic bases are generally preferred for the intramolecular cyclization, which proceeds via a Dieckmann-like condensation mechanism.[1][2][3] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene are effective choices.[1][4] Sodium ethoxide in ethanol can also be used, but may be less efficient.
Q4: What are the expected major side-products in this synthesis?
A4: In the first step, potential side-products include N,N'-dibenzylurea (if benzyl isocyanate is present as an impurity) and polymers of ethyl 3-isocyanatopropanoate. During the cyclization step, the primary side-products are typically oligomers or polymers resulting from intermolecular reactions, especially if the reaction is run at high concentrations.
Q5: How can I purify the final product, this compound?
A5: The most effective method for purifying the final product is column chromatography on silica gel. A solvent system such as ethyl acetate/hexane can be used to separate the desired product from unreacted starting materials and any side-products. Recrystallization from a suitable solvent system may also be an effective purification technique.
Experimental Protocols
Step 1: Synthesis of N-benzyl-N'-(3-ethoxycarbonylpropyl)urea
-
To a solution of benzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-isocyanatopropanoate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-benzyl-N'-(3-ethoxycarbonylpropyl)urea, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of N-benzyl-N'-(3-ethoxycarbonylpropyl)urea (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of ethanol or isopropanol, followed by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Data Summary
The following table provides a hypothetical summary of expected results under different reaction conditions. Actual results may vary.
| Cyclization Conditions | Base | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| A | Sodium Ethoxide | Ethanol | 78 (Reflux) | 40-60 | 85-90 |
| B | Sodium Hydride | THF | 66 (Reflux) | 70-85 | >95 |
| C | Potassium tert-Butoxide | Toluene | 110 (Reflux) | 75-90 | >95 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 1-Benzyltetrahydropyrimidin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzyltetrahydropyrimidin-2(1H)-one and related pyrimidinone derivatives.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What are my initial steps?
A1: When encountering poor aqueous solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques.
-
pH Adjustment: Determine the pKa of your compound. Since this compound has a weakly basic nitrogen, adjusting the pH of the buffer to a more acidic range can significantly increase its solubility.[1][2] Experiment with a range of pH values (e.g., pH 2, 4, 6) to find the optimal condition.
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] Start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase the concentration while monitoring for precipitation.
-
Heating and Sonication: Gently heating the solution while stirring can help overcome the activation energy barrier for dissolution. Sonication can also be employed to break down particle agglomerates and enhance solvent interaction.[2] Ensure your compound is thermally stable before applying heat.
Q2: I've tried adjusting the pH and using co-solvents, but the solubility is still insufficient for my in-vitro assays. What's the next step?
A2: If basic methods are unsuccessful, more advanced formulation strategies should be considered. These techniques often involve altering the physical form of the compound or using specialized excipients.
-
Solid Dispersions: Creating an amorphous solid dispersion can significantly enhance the apparent solubility and dissolution rate.[4][5] In this method, the drug is molecularly dispersed within a hydrophilic polymer carrier.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[1][2]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3][6] Techniques like micronization or nanosuspension can be employed.[3][6][7]
Q3: My compound precipitates out of the formulation over time. How can I improve the stability of my solution?
A3: Formulation stability is crucial for reliable experimental results. Precipitation can be addressed by:
-
Optimizing Co-solvent/pH: The ratio of co-solvent to aqueous buffer and the final pH are critical. A systematic optimization of these parameters is necessary to find a stable formulation window.
-
Use of Surfactants: Surfactants can help to stabilize the dissolved drug by forming micelles.[4] Common pharmaceutical-grade surfactants include polysorbates (Tween series) and sorbitan esters (Span series).
-
Polymeric Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors by preventing the agglomeration of drug particles.
Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents for dissolving this compound for initial stock solutions?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to their strong solubilizing power for a wide range of organic compounds.[3] However, for biological assays, it is crucial to keep the final concentration of these solvents low (typically <0.5%) to avoid cytotoxicity.
Q2: How can I determine the most effective solubilization technique for my specific pyrimidinone derivative?
A2: The optimal technique depends on the physicochemical properties of your compound and the requirements of your experiment. A screening approach is often the most efficient. This can involve testing a matrix of conditions, including different pH values, a panel of co-solvents, and various types of cyclodextrins. Miniaturized screening methods can be employed to conserve your valuable compound.
Q3: Are there any chemical modification strategies to improve the inherent solubility of the this compound scaffold?
A3: Yes, medicinal chemistry strategies can be employed to improve the intrinsic solubility of a compound series. For pyrimidinone derivatives, this could involve:
-
Introducing Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which often leads to a significant increase in aqueous solubility.[4][8]
-
Disrupting Crystal Packing: Modifying the structure to reduce planarity and symmetry can disrupt the crystal lattice energy, leading to improved solubility.[9] This could be achieved by introducing bulky groups or increasing the number of rotatable bonds.
-
Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble prodrug that is converted back to the active form in vivo or in vitro.
Quantitative Data Summary
| Solubilization Method | Solvent System/Excipient | Concentration of Agent | Temperature (°C) | Measured Solubility (µg/mL) | Observations |
| pH Adjustment | pH 4.0 Phosphate Buffer | N/A | 25 | ||
| pH 7.4 Phosphate Buffer | N/A | 25 | |||
| Co-solvency | 10% Ethanol in Water | 10% (v/v) | 25 | ||
| 20% PEG400 in Water | 20% (v/v) | 25 | |||
| Complexation | Hydroxypropyl-β-cyclodextrin | 5% (w/v) | 25 | ||
| Solid Dispersion | PVP K30 (1:5 drug:polymer) | N/A | 25 | Post-dissolution analysis |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., pH 7.4 phosphate buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:5 (w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion from the flask and store it in a desiccator. The amorphous nature of the dispersion can be confirmed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Logical relationships in solubility enhancement.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 1-Benzyltetrahydropyrimidin-2(1H)-one synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common laboratory-scale synthesis involves the cyclization of N-benzyl-1,3-propanediamine with a suitable carbonyl source. Commonly used carbonylating agents include urea, diethyl carbonate, and phosgene or its safer solid equivalent, triphosgene.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is N-benzyl-1,3-propanediamine. The choice of the second reagent, the carbonyl source, will dictate the specific reaction conditions.
Q3: Are there any significant safety precautions to consider?
A3: Yes. If using phosgene or triphosgene, extreme caution is necessary as phosgene is a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving phosgene or triphosgene should be equipped with a trapping system for any excess reagent and the acidic byproducts (HCl).
Q4: What are the typical reaction conditions?
A4: Reaction conditions vary depending on the carbonyl source.
-
With Urea: This method typically requires heating the reactants, often in a solvent or neat, to drive the cyclization and release of ammonia. Careful temperature control is crucial to avoid the formation of polymeric byproducts.
-
With Diethyl Carbonate: This reaction also requires elevated temperatures to facilitate the condensation and release of ethanol.
-
With Triphosgene: This reaction is often carried out in an inert solvent, such as dichloromethane or 1,2-dichloroethane, in the presence of a base (e.g., triethylamine) to neutralize the HCl generated. The reaction may be run at reflux.
Q5: How is the product typically purified?
A5: Purification of this compound is commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system may also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The N-benzyl-1,3-propanediamine may be of poor quality. Carbonylating agents like triphosgene can degrade with moisture. 2. Insufficient Reaction Temperature/Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion. 3. Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purifying the N-benzyl-1,3-propanediamine by distillation if its purity is questionable. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Extend the reaction time. 3. Check Stoichiometry: Carefully measure and ensure the correct molar ratios of the starting materials. |
| Formation of Polymeric Byproducts | 1. Excessive Reaction Temperature: High temperatures, especially when using urea as the carbonyl source, can favor intermolecular reactions leading to polymer formation. 2. Incorrect Order of Addition: For some methods, the order in which reagents are added can influence the reaction pathway. | 1. Control Temperature: Maintain a consistent and optimized reaction temperature. Consider using a solvent to better control the heat of the reaction. 2. Modify Addition Procedure: Try adding one reagent dropwise to a solution of the other, potentially at a lower temperature, before heating. |
| Incomplete Cyclization | 1. Formation of a Stable Intermediate: An open-chain urea or carbamate intermediate may be formed but fails to cyclize. 2. Insufficient Catalyst (if applicable): Some methods may require a catalyst to facilitate the final ring-closing step. | 1. Increase Temperature or Add a Catalyst: Higher temperatures can promote the intramolecular cyclization. Alternatively, a catalytic amount of a mild acid or base might be beneficial, depending on the reaction mechanism. 2. Review Literature for Catalysts: Investigate if similar cyclizations benefit from specific catalysts. |
| Difficulty in Product Purification | 1. Co-elution of Starting Material or Byproducts: The product may have a similar polarity to the starting diamine or other side products, making chromatographic separation difficult. 2. Product is an Oil: The final product may not crystallize easily. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider derivatization of the unreacted diamine to facilitate its removal. 2. Alternative Purification: If chromatography is ineffective, consider vacuum distillation if the product is thermally stable. If the product is an oil, try triturating with a non-polar solvent to induce crystallization or remove impurities. |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is adapted from general procedures for the synthesis of cyclic ureas from diamines.
Materials:
-
N-benzyl-1,3-propanediamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-benzyl-1,3-propanediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCE.
-
Under a nitrogen atmosphere, slowly add a solution of triphosgene (0.4 eq) in anhydrous DCE to the stirred solution of the diamine at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Carbonyl Sources for Cyclic Urea Synthesis
| Carbonyl Source | Typical Conditions | Advantages | Disadvantages |
| Urea | High temperature (neat or in a high-boiling solvent) | Inexpensive, readily available. | High temperatures can lead to side products (polymers). Ammonia is released as a byproduct. |
| Diethyl Carbonate | High temperature, often with a catalyst | Relatively safe and easy to handle. | Requires high temperatures; reaction can be slow. |
| Phosgene/Triphosgene | Low to moderate temperature, inert solvent, base | Highly reactive, often gives high yields. | Phosgene is extremely toxic. Triphosgene is safer to handle but still generates phosgene in situ. Corrosive HCl is produced. |
| Carbon Dioxide | High pressure, catalyst | Environmentally friendly, inexpensive. | Requires specialized high-pressure equipment. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Troubleshooting 1H NMR spectrum of 1-Benzyltetrahydropyrimidin-2(1H)-one.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyltetrahydropyrimidin-2(1H)-one, focusing on the interpretation of its 1H NMR spectrum.
Troubleshooting Guide: 1H NMR Spectrum Analysis
This guide addresses common issues encountered during the acquisition and interpretation of the 1H NMR spectrum of this compound.
Q1: My 1H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your spectrum can arise from several sources. Refer to the table below to identify potential impurities based on their characteristic chemical shifts.
-
Starting Materials: Incomplete reaction can result in the presence of starting materials.
-
Benzaldehyde: A singlet peak around 9.5-10.0 ppm.
-
1,3-Propanediamine: Broad singlets for the amine protons and multiplets for the methylene protons around 1.5-3.0 ppm.
-
-
Solvent Residues: Common laboratory solvents are a frequent source of contamination.
-
Acetone: A singlet around 2.17 ppm.
-
Ethyl acetate: Signals around 1.26 ppm (triplet), 2.05 ppm (singlet), and 4.12 ppm (quartet).
-
Dichloromethane: A singlet around 5.30 ppm.
-
-
Water: A broad singlet that can appear over a wide chemical shift range (typically 1.5-4.8 ppm in CDCl₃), depending on the solvent and concentration.
-
Side Products: Depending on the synthetic route, various side products may be present. For instance, if phosgene or a phosgene equivalent is used for cyclization, related byproducts might be formed.
Q2: The integration of my signals does not match the expected proton count. Why?
A2: Incorrect integration values can be due to:
-
Presence of Impurities: As mentioned in Q1, impurities will contribute to the total proton count, leading to inaccurate integration of your product's signals.
-
Overlapping Signals: If peaks from your product overlap with impurity or solvent signals, the integration will be inaccurate.
-
Broad NH Proton Signal: The NH proton signal can sometimes be very broad, leading to an underestimation of its integral.
-
Instrumental Factors: Ensure the spectrometer is properly calibrated and that the relaxation delay (d1) is sufficient for all protons to fully relax between scans, especially for quaternary carbons if you are running a ¹³C experiment for comparison. A longer relaxation delay (e.g., 5 times the longest T1) is recommended for accurate quantification.
Q3: The peaks in my spectrum are broad and poorly resolved. What can I do?
A3: Broad peaks can be caused by several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity, causing significant line broadening. Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause severe peak broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange: The NH proton may be undergoing chemical exchange, which can broaden its signal. This can sometimes be temperature-dependent.
-
Molecular Tumbling: For larger molecules, slower tumbling in solution can lead to broader lines. Running the experiment at a higher temperature can sometimes improve resolution.
Q4: The chemical shifts in my spectrum are different from the expected values. What does this mean?
A4: Minor variations in chemical shifts can be expected due to:
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts.
-
Concentration: Chemical shifts, particularly of protons involved in hydrogen bonding (like the NH proton), can be concentration-dependent.
-
Temperature: Temperature can also affect chemical shifts.
-
pH: If your sample is dissolved in a protic solvent, the pH can influence the chemical shifts of acidic or basic protons.
If the shifts are significantly different, it may indicate that you have synthesized an unexpected isomer or a different compound altogether. Further structural analysis using 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of this compound?
A1: The following table summarizes the predicted 1H NMR data for this compound. Note that actual chemical shifts can vary slightly depending on the experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 (CH₂) | ~1.8 - 2.0 | Quintet | 2H |
| H-4, H-6 (2 x CH₂) | ~3.2 - 3.4 | Triplet | 4H |
| Benzyl CH₂ | ~4.6 | Singlet | 2H |
| NH | ~5.0 - 6.0 | Broad Singlet | 1H |
| Aromatic CH | ~7.2 - 7.4 | Multiplet | 5H |
Q2: How can I confirm the presence of the NH proton?
A2: The NH proton signal can be confirmed by a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1]
Q3: My spectrum is very complex in the aromatic region. Why?
A3: While the five aromatic protons of the benzyl group may appear as a simple multiplet, they are not chemically equivalent and can sometimes resolve into a more complex pattern, especially at higher magnetic field strengths. You may observe distinct signals for the ortho, meta, and para protons.
Q4: What are some common side products in the synthesis of this compound?
A4: A common synthesis involves the reaction of N-benzyl-1,3-diaminopropane with a carbonyl source. Potential side products could include:
-
Unreacted N-benzyl-1,3-diaminopropane: If the cyclization is incomplete.
-
Polymeric materials: If intermolecular reactions occur instead of the desired intramolecular cyclization.
-
Products from side reactions of the carbonyl source: For example, if triphosgene is used, other chlorinated byproducts might be possible.
Experimental Protocols
Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition parameters for a 1H NMR spectrum are generally sufficient. For quantitative analysis, ensure a relaxation delay of at least 5 times the longest T1 value.
Visualizations
Caption: Troubleshooting workflow for 1H NMR spectrum analysis.
References
Technical Support Center: High-Purity Recrystallization of 1-Benzyltetrahydropyrimidin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity 1-Benzyltetrahydropyrimidin-2(1H)-one through recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful purification.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but my this compound is not dissolving. What should I do?
-
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. Be patient and allow time for dissolution between additions.
-
Incorrect Solvent Choice: The selected solvent may be inappropriate for your compound. Re-evaluate your solvent selection based on solubility tests. For pyrimidinone derivatives, ethanol or isopropanol are often good starting points.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, proceed to a hot filtration step to remove the insoluble matter.
-
Problem: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What went wrong?
-
Answer: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal formation.
-
Reduced Temperature: Ensure the solution is thoroughly chilled. A mixture of ice and a small amount of water will provide better surface contact and cooling than ice alone.
-
Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem: The product "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oil, not as crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution. To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Slower Cooling: Cool the solution more gradually. Allow it to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Change Solvent System: Consider using a solvent with a lower boiling point or a two-solvent system.
-
Problem: The recrystallized product is still impure.
-
Question: After recrystallization, my product's melting point is still broad, or analytical tests show impurities. What can I do?
-
Answer:
-
Incomplete Dissolution of Impurities: Ensure that all soluble impurities are fully dissolved in the hot solvent.
-
Crystals Crashing Out: If cooling is too rapid, impurities can become trapped in the crystal lattice. Ensure a slow cooling rate.
-
Insufficient Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: While specific solubility data is not widely published, ethanol is a commonly used and effective solvent for the recrystallization of pyrimidinone derivatives.[1] Isopropanol and ethyl acetate can also be considered. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound. This creates a saturated solution upon cooling, maximizing the yield of recrystallized product. A good starting point is to add just enough solvent to cover the solid and then add small increments of hot solvent until it all dissolves.
Q3: How can I determine the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities, providing a direct measure of purity.
Q4: What is a two-solvent recrystallization, and when should I use it?
A4: A two-solvent recrystallization is used when a single solvent is not ideal. It involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method can be useful if finding a suitable single solvent is difficult.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound and Related Compounds
| Solvent | Rationale for Use | Boiling Point (°C) |
| Ethanol | Commonly cited for pyrimidinone derivatives, good solubility profile for many organic compounds.[1] | 78 |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | 82 |
| Ethyl Acetate | A less polar option that may be effective depending on the impurity profile. | 77 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purity Assessment by Melting Point
-
Sample Preparation: Ensure the recrystallized this compound is completely dry. Finely crush a small amount of the crystals.
-
Capillary Loading: Pack a small amount of the crushed solid into a melting point capillary tube.
-
Measurement: Place the capillary in a melting point apparatus and heat it slowly (1-2 °C per minute) as you approach the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting point range (typically 1-2 °C). While a specific melting point for this exact compound is not widely reported, similar tetrahydropyrimidinones have melting points in the range of 150-220°C.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound via the cyclization of N-benzyl-1,3-diaminopropane with urea.
Materials:
-
N-benzyl-1,3-diaminopropane
-
Urea
-
High-boiling point solvent (e.g., xylene, toluene, or diglyme)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-benzyl-1,3-diaminopropane (1 equivalent) and urea (1.1 equivalents). Add a high-boiling point solvent such as xylene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. During the reaction, ammonia gas is evolved.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute hydrochloric acid to remove any unreacted diamine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor closely with TLC. - Use a slight excess of urea (1.1-1.2 equivalents). |
| Product loss during work-up | - Ensure complete extraction from the aqueous layer by performing multiple extractions. - Avoid vigorous shaking that can lead to emulsion formation. | |
| Impure Product | Presence of unreacted starting materials | - Optimize the stoichiometry of the reactants. - Perform the acidic and basic washes during the work-up to remove unreacted diamine and acidic impurities. |
| Formation of byproducts | - The primary byproduct is often a polymeric material. Ensure slow and controlled heating to minimize polymerization. - Optimize the purification step, such as adjusting the solvent system for column chromatography. | |
| Reaction Not Proceeding | Low reaction temperature | - Confirm that the solvent is refluxing at the correct temperature. - Consider using a higher boiling point solvent if necessary. |
| Inactive reagents | - Use fresh, high-purity starting materials. Urea can decompose over time. | |
| Difficulty in Purification | Product co-elutes with impurities | - Experiment with different solvent systems for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. |
| Oily product that is difficult to handle | - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product is inherently an oil, ensure complete removal of residual solvents under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the role of urea in this reaction?
A1: Urea serves as the carbonyl source for the formation of the cyclic urea structure of the tetrahydropyrimidinone ring.
Q2: Why is a high-boiling point solvent used?
A2: A high-boiling point solvent is necessary to achieve the high temperatures required for the reaction between the diamine and urea to proceed at a reasonable rate and to drive the reaction forward by removing the ammonia byproduct.
Q3: Can other carbonyl sources be used instead of urea?
A3: Yes, other carbonyl sources such as phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used. However, urea is often preferred due to its lower cost and safer handling properties.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. Staining with ninhydrin can help visualize the primary amine of the starting material, which will disappear as the reaction proceeds.
Q5: What are the key safety precautions for this synthesis?
A5: The reaction should be performed in a well-ventilated fume hood as ammonia gas is evolved. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Care should be taken when handling corrosive reagents like hydrochloric acid and sodium hydroxide.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Functionalization of the Tetrahydropyrimidinone Ring
Welcome to the technical support center for the functionalization of the tetrahydropyrimidinone (THPM) ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of the THPM scaffold, a key privileged structure in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of the tetrahydropyrimidinone ring in a question-and-answer format.
1. N-Alkylation Reactions
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| N-A-01 | I am getting a mixture of N1- and N3-alkylated products. How can I achieve regioselective N1-alkylation? | The N1 and N3 positions have different acidities and nucleophilicities. The N1-proton is generally more acidic due to the adjacent enamine-like system. However, under strong basic conditions or with highly reactive alkylating agents, selectivity can be lost. | - Use a mild base: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at room temperature has been shown to be effective for selective N1-alkylation.[1][2] - Phase Transfer Catalysis (PTC): Employing PTC conditions, such as tetrabutylammonium hydrogen sulfate with 50% aqueous NaOH, can promote selective N1-alkylation under solvent-less and mild conditions.[3] - Mitsunobu Reaction: For the introduction of substituents via an alcohol, the Mitsunobu reaction can provide selective N1-alkylation.[4] |
| N-A-02 | My N-alkylation reaction is very slow or gives a low yield. | - Steric hindrance: Bulky substituents on the THPM ring or the alkylating agent can hinder the reaction.[5] - Poor leaving group: The alkylating agent may have a poor leaving group (e.g., -OH without activation). - Insufficiently basic conditions: The base used may not be strong enough to deprotonate the N-H bond effectively. | - Increase temperature: Carefully increasing the reaction temperature can help overcome steric hindrance. - Use a more reactive alkylating agent: Convert alcohols to alkyl halides (iodides are generally more reactive than bromides or chlorides) or tosylates. - Use a stronger base: If selectivity is not an issue, a stronger base like sodium hydride (NaH) can be used, although this may lead to a mixture of N1 and N3 products. |
| N-A-03 | I am observing N1,N3-dialkylation. How can I avoid this? | - Excess alkylating agent: Using a large excess of the alkylating agent can lead to dialkylation. - Strong basic conditions: Strong bases can deprotonate both N1 and N3 positions, making them susceptible to alkylation. | - Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry to favor mono-alkylation. - Use a milder base: As with achieving N1-selectivity, milder bases like Cs₂CO₃ can help prevent dialkylation. |
2. C-H Functionalization
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| C-H-01 | My C-H functionalization reaction is not working or gives a very low yield. | - Inappropriate catalyst: The choice of transition metal catalyst and ligand is crucial for C-H activation.[6][7] - Wrong directing group: Many C-H functionalization reactions require a directing group to achieve regioselectivity and reactivity. - Harsh reaction conditions: High temperatures might lead to decomposition of the starting material or product. | - Screen different catalysts and ligands: Palladium, rhodium, and iridium catalysts are commonly used for C-H functionalization.[8][9] - Introduce a suitable directing group: Amide or other coordinating groups can be installed on the THPM ring to direct the C-H activation. - Optimize reaction conditions: Systematically vary the temperature, solvent, and reaction time. |
3. Functionalization of Other Positions
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| C-X-01 | I am trying to hydrolyze the C5-ester, but the reaction is either incomplete or leads to decomposition. | - Harsh hydrolysis conditions: Strong acidic or basic conditions can lead to the decomposition of the THPM ring. - Steric hindrance: Bulky groups at the C4 or C6 position can hinder the approach of the nucleophile to the ester carbonyl. | - Use mild hydrolysis conditions: Enzymatic hydrolysis or mild basic conditions (e.g., LiOH in THF/water) can be effective. - Protect other sensitive functional groups: If necessary, protect other functional groups on the ring before attempting hydrolysis. |
| C-X-02 | How can I functionalize the C6-methyl group? | The C6-methyl group is generally not very reactive. | - Metalation: The use of a strong base like lithium diisopropylamide (LDA) can deprotonate the C6-methyl group, allowing for subsequent reaction with electrophiles.[10] |
| C-X-03 | I want to introduce a substituent at the C2 position. What are the common strategies? | The C2 position is part of a urea/thiourea moiety and is not directly amenable to substitution in a pre-formed THPM ring. | - Modified Biginelli Reaction: A four-component reaction using thiourea and an alkylating agent like dimethyl sulfate can generate a 2-methylthio-dihydropyrimidine intermediate. This intermediate can then be reacted with various nucleophiles to introduce diversity at the C2 position.[11][12][13] - Post-Biginelli Modification: The 2-oxo group can be converted to a 2-thioxo group, which can then be alkylated to a 2-alkylthio group, a good leaving group for nucleophilic substitution. |
4. Purification and Characterization
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| P-C-01 | My functionalized THPM derivative is difficult to purify. | - High polarity: The presence of multiple nitrogen and oxygen atoms can make the compounds very polar, leading to tailing on silica gel chromatography. - Co-elution with starting materials or byproducts. | - Use a different stationary phase: Amine-functionalized silica or reversed-phase chromatography (C18) can be effective for purifying polar compounds.[14] - Use a modified mobile phase: Adding a small amount of a basic modifier like triethylamine to the eluent can reduce tailing on silica gel for basic compounds. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
| P-C-02 | How can I distinguish between N1- and N3-alkylated isomers using NMR? | The chemical shifts of the protons and carbons near the site of alkylation will be different. | - ¹H NMR: The N-H proton signal will disappear upon alkylation. The chemical shift of the C4-H proton can be indicative of the substitution pattern. In N1-alkylated isomers, the C4-H proton signal is often shifted downfield compared to the N3-isomer. - ¹³C NMR: The chemical shifts of the C2 and C4 carbons will be affected by the position of the alkyl group. - 2D NMR: Techniques like HMBC and NOESY can help to definitively establish the connectivity and spatial relationships to confirm the site of alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of the tetrahydropyrimidinone ring?
A1: The most common challenges include achieving regioselectivity between the N1 and N3 positions during N-alkylation or N-acylation, the relative inertness of the C-H bonds for direct functionalization, and potential side reactions or decomposition of the ring under harsh reaction conditions. Purification of the often-polar products can also be challenging.
Q2: When should I use a protecting group strategy for THPM functionalization?
A2: A protecting group strategy is necessary when you want to perform a reaction on one functional group of the THPM molecule while another, more reactive group is present. For example, if you want to selectively functionalize the N3-position, you would first need to protect the more reactive N1-position. Orthogonal protecting groups, which can be removed under different conditions, are ideal for multi-step functionalization.[4]
Q3: What are some common side products in Biginelli reactions and subsequent functionalizations?
A3: In the Biginelli reaction itself, side products can arise from self-condensation of the β-ketoester or the aldehyde. During functionalization, common side products include dialkylated products in N-alkylation reactions, over-oxidation products, and products resulting from ring opening or decomposition under harsh conditions.
Q4: How can I improve the yield of my Biginelli reaction?
A4: The yield of the Biginelli reaction is highly dependent on the catalyst and reaction conditions.[2][5] A wide variety of Lewis and Brønsted acids have been shown to catalyze the reaction effectively.[15][16] Solvent-free conditions or the use of microwave irradiation can often improve yields and reduce reaction times.[5][7] Optimization of the stoichiometry of the reactants is also crucial.
Q5: Are there any specific safety precautions I should take when working with THPMs and their functionalization reactions?
A5: Standard laboratory safety precautions should always be followed. Some of the reagents used in functionalization reactions can be hazardous. For example, strong bases like sodium hydride are pyrophoric, and alkylating agents can be toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood.
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | Room Temp | 24 | 85 | [15] |
| FeCl₃·6H₂O | Ethanol | Reflux | 6 | up to 79 | [17] |
| Yb(OTf)₃ | None | 100 | 0.5 | 95 | [8] |
| Montmorillonite-KSF | None | Reflux | 1 | Good | [18] |
| Lactic Acid | Lactic Acid | 100 | 0.83 | 82 | [1] |
| Ball Milling | None | N/A | 0.5 | >98 | [5] |
Table 2: Conditions for Regioselective N1-Alkylation of THPMs
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide | 50% aq. NaOH | TBAHS | None | 60 | 2-4 | 85-95 | [3] |
| Alkyl Halide | Cs₂CO₃ | - | DMF | Room Temp | 12-24 | 70-90 | [1][2] |
| Alcohol | - | TMAD/TBP | THF | Room Temp | 1-2 | 60-95 | [4] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation using Cesium Carbonate
-
To a solution of the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) in dry DMF (5 mL), add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidation of Dihydropyrimidinones to Pyrimidinones
-
In a round-bottom flask, dissolve the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL).
-
Add potassium peroxydisulfate (2.0 mmol).
-
Heat the reaction mixture to 100 °C, for example using microwave irradiation, for 10-15 minutes.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: The generally accepted mechanism of the Biginelli reaction.
Caption: Factors influencing the regioselectivity of N-alkylation.
References
- 1. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. waters.com [waters.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Technical Support Center: Enhancing Cell Permeability of 1-Benzyltetrahydropyrimidin-2(1H)-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of cell permeability for 1-Benzyltetrahydropyrimidin-2(1H)-one analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog exhibits low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the potential causes and how can I improve it?
A1: Low passive permeability in the PAMPA assay is often attributed to the physicochemical properties of the compound. Here are some common factors and strategies for improvement:
-
High Polarity: Excessive polar surface area (PSA) can hinder passage through the lipophilic artificial membrane.
-
Troubleshooting: Consider medicinal chemistry strategies to mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes (i.e., prodrug approach).
-
-
Low Lipophilicity: The compound may not be sufficiently lipid-soluble to partition into the artificial membrane.
-
Troubleshooting: Systematically modify the structure to increase its lipophilicity (logP/logD). This can be achieved by introducing non-polar functional groups on the benzyl or pyrimidinone rings. A good starting point is to aim for a logD between 1 and 3, as compounds in this range often exhibit good passive permeability.
-
-
Molecular Size: While less common for small molecules, a large molecular weight or rigid, bulky structure can impede diffusion.
-
Troubleshooting: If feasible, explore analogs with a lower molecular weight or increased conformational flexibility.
-
Q2: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 cell-based assay. What does this discrepancy suggest?
A2: This is a classic indication of active efflux. The Caco-2 cell line expresses various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to low net permeability.[1] The PAMPA model, being a simple lipid membrane, lacks these transporters and only measures passive diffusion.[1]
-
Troubleshooting:
-
Confirm Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 is a strong indicator of active efflux.
-
Identify the Transporter: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms the involvement of that specific transporter.
-
Structural Modification: Modify the compound's structure to reduce its affinity for the identified efflux transporter. This might involve altering charge distribution, hydrogen bonding capacity, or overall shape.
-
Q3: I am observing high variability in my Caco-2 permeability results. What are the common sources of error?
A3: High variability in Caco-2 assays can stem from several factors related to the cell culture and experimental procedure:
-
Monolayer Integrity: The Caco-2 cell monolayer must be confluent and have well-formed tight junctions to ensure that transport is primarily transcellular.
-
Troubleshooting: Regularly measure the transepithelial electrical resistance (TEER) of your monolayers. Only use monolayers with TEER values within the validated range for your laboratory. Additionally, you can assess monolayer integrity using a low-permeability marker like Lucifer yellow.
-
-
Inconsistent Cell Passage Number: The expression of transporters and other cellular characteristics can change with the passage number.
-
Troubleshooting: Use Caco-2 cells within a consistent and validated range of passage numbers for all experiments.
-
-
Compound Stability and Solubility: The compound may be unstable in the assay buffer or may precipitate at the tested concentration.
-
Troubleshooting: Assess the chemical stability of your compound in the assay buffer over the time course of the experiment. Ensure that the compound concentration used is below its thermodynamic solubility in the assay medium.
-
Q4: How do I interpret the apparent permeability coefficient (Papp) values from my experiments?
A4: The Papp value is a quantitative measure of permeability. While the exact classification can vary slightly between laboratories, a general guideline is as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These values should be compared to those of standard control compounds with known high and low permeability run in the same assay.
Data Presentation
Below is an illustrative table of permeability data for hypothetical this compound analogs. This demonstrates how to structure your experimental results for clear comparison.
| Compound ID | R1-Substitution | R2-Substitution | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Analog-1 | H | H | 8.5 | 1.2 | 5.8 | 4.8 |
| Analog-2 | 4-Fluoro | H | 12.3 | 8.9 | 10.1 | 1.1 |
| Analog-3 | H | 3-Methyl | 9.1 | 0.8 | 6.5 | 8.1 |
| Analog-4 | 4-Fluoro | 3-Methyl | 15.2 | 13.5 | 14.2 | 1.05 |
| Control-High | Propranolol | - | 25.0 | 20.0 | 22.0 | 1.1 |
| Control-Low | Atenolol | - | 0.5 | 0.1 | 0.2 | 2.0 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of this compound analogs.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Incubate: Carefully place the filter plate onto the acceptor plate to form a "sandwich". Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Compound concentration in the acceptor well at time t
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
This protocol outlines the procedure for assessing compound permeability and efflux using the Caco-2 cell line, a model of the human intestinal epithelium.[2][3]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
Lucifer yellow solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check:
-
Visually inspect the monolayers for confluency.
-
Measure the TEER of each monolayer. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) containing the test compound to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Wash the monolayers as described above.
-
Add HBSS (pH 7.4) containing the test compound to the basolateral chamber.
-
Add fresh HBSS (pH 6.5) to the apical chamber.
-
Incubate and sample from the apical chamber as described for the A to B direction.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the Transwell® membrane
-
C₀ = The initial concentration of the compound in the donor chamber
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B to A) / Papp (A to B)
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Troubleshooting logic for low cell permeability of analogs.
References
Validation & Comparative
A Comparative Guide to Dihydropyrimidinone Inhibitors: Focus on 1-Benzyltetrahydropyrimidin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydropyrimidinone (DHPM) inhibitors, with a particular focus on the structural class related to 1-Benzyltetrahydropyrimidin-2(1H)-one. Dihydropyrimidinones are a versatile class of heterocyclic compounds, famously represented by Monastrol, the first identified small-molecule inhibitor of the mitotic kinesin Eg5.[1][2][3] Inhibition of Eg5, a protein crucial for forming the bipolar mitotic spindle, leads to mitotic arrest and subsequent cell death, making it a promising target for cancer chemotherapy.[2][4] This approach is considered an attractive alternative to traditional microtubule-binding agents as it may offer a better side-effect profile by specifically targeting proliferating cells.[2]
Overview of Dihydropyrimidinone Inhibitors
DHPMs are typically synthesized via the Biginelli reaction.[5] The core structure allows for extensive modification at several positions, leading to a wide range of biological activities.[6][7] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring, the C5 position, and the N1 and N3 positions of the pyrimidine ring significantly influence their inhibitory potency and target selectivity.[3][7] For instance, replacing the oxygen atom at C2 with sulfur (to form a dihydropyrimidine-2-thione) often enhances activity against Eg5.[3]
While the primary focus has been on Eg5 inhibition for anticancer applications,[8] various DHPM derivatives have also shown efficacy as calcium channel blockers, anti-inflammatory agents, and inhibitors of other enzymes like human neutrophil elastase.[6][9]
Comparative Inhibitory Activity
The inhibitory potential of DHPMs is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through biochemical and cell-based assays. The following table summarizes the performance of several DHPM derivatives against the mitotic kinesin Eg5 and various cancer cell lines.
| Compound Name/ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Monastrol | Eg5 ATPase Activity | Biochemical | 14 (Microtubule-activated) | - | - |
| Monastrol | HeLa Cells (Mitotic Arrest) | Cell-based | 25.2 | - | - |
| S-trityl-L-cysteine (STLC) | Eg5 ATPase Activity | Biochemical | 0.14 (Microtubule-activated) | Monastrol | 14 |
| Compound C9 | Eg5 ATPase Activity | Biochemical | 30.25 | Monastrol | Not specified |
| Compound 4l | Acetylcholinesterase (AChE) | Biochemical | 0.11 | - | - |
| Compound 136 | MCF-7 (Breast Cancer) | Cell Growth Inhibition (GI50) | 33.2 | - | - |
| 3,4-Cl-benzyl derivative | Pentylenetetrazol antagonism | In vivo (ED50) | 23 mg/kg po | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison requires standardized experimental protocols.[1][10][11][12]
SAR studies indicate that compounds with chloro-substituents at the 3- or 4-position of the phenyl ring can exhibit higher binding affinity to Eg5 than Monastrol.[13] Furthermore, some 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones have demonstrated antidepressant and antianxiety activities, highlighting the diverse pharmacological profile of this scaffold.[10]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of inhibitor performance. Below are representative protocols for key experiments cited in the evaluation of DHPM inhibitors.
Eg5 Microtubule-Activated ATPase Assay
This biochemical assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, which stimulate its enzymatic activity. Inhibition of this activity is a direct measure of a compound's effect on the enzyme.
Principle: The assay couples the hydrolysis of ATP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of ATP hydrolysis is proportional to the decrease in NADH absorbance at 340 nm.
Materials:
-
Recombinant human Eg5 motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 25mM ACES/KOH pH 6.9, 2mM Mg-acetate, 2mM K-EGTA, 0.1mM K-EDTA, 1mM β-Mercaptoethanol)
-
Coupling System: Phosphoenolpyruvate (PEP), NADH, PK, LDH
-
ATP solution
-
Test compounds dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare the assay buffer containing the PK/LDH coupling system, PEP, and NADH.[14]
-
Add microtubules to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Add the Eg5 enzyme to each well and incubate briefly at the desired temperature (e.g., 37°C).[14]
-
Initiate the reaction by adding a saturating concentration of ATP.[15]
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Mitotic Arrest Assay
This assay evaluates the ability of a compound to induce cell cycle arrest in the M-phase (mitosis), a characteristic phenotype of Eg5 inhibition.
Principle: Cells treated with an Eg5 inhibitor are unable to form a bipolar spindle, leading to the formation of "monoastral" spindles and activation of the spindle assembly checkpoint, which arrests the cells in mitosis.[2] The percentage of mitotic cells is quantified using flow cytometry or high-content imaging.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Fixation Solution (e.g., cold 70% ethanol or 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., Propidium Iodide (PI) or DAPI)
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified period (e.g., 24 hours). Include a DMSO-only control.
-
Harvest the cells and fix them using cold 70% ethanol, which also permeabilizes the membrane.[16]
-
Wash the cells with a wash buffer (e.g., PBS + 0.1% Triton X).[16]
-
Incubate cells with the primary antibody against phospho-histone H3 (a marker for mitotic cells).
-
Wash and incubate with a fluorescently labeled secondary antibody.[16]
-
Resuspend cells in a solution containing a DNA stain like PI to analyze DNA content.[16]
-
Analyze the samples by flow cytometry. Gate the cell population based on DNA content (PI signal) and the mitotic marker (antibody signal).
-
Quantify the percentage of cells in the G2/M phase that are positive for the mitotic marker.
-
Determine the IC50 value, the concentration of the compound that causes 50% of the cells to arrest in mitosis.[17][18]
Visualizations: Pathways and Workflows
Mechanism of Eg5 Inhibition and Mitotic Arrest
The following diagram illustrates the critical role of the Eg5 kinesin in mitosis and the consequence of its inhibition by a dihydropyrimidinone compound.
Caption: Mechanism of action for DHPM inhibitors targeting the Eg5 kinesin, leading to mitotic arrest.
General Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel dihydropyrimidinone inhibitors, from initial synthesis to final biological evaluation.
Caption: A streamlined workflow for the screening and identification of potent DHPM inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]
- 9. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones: a series with stimulant and depressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell-based Assays | MuriGenics [murigenics.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Benzyltetrahydropyrimidin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The routes are evaluated based on reaction conditions, yields, and reagent accessibility, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a cyclic urea derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural motif is found in molecules with potential applications in drug discovery, making efficient and scalable synthetic access to this compound highly desirable. This guide compares two common approaches: a two-step synthesis involving the initial preparation of N-benzyl-1,3-propanediamine followed by cyclization, and a one-pot reductive amination and cyclization sequence.
Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Reductive Amination and Cyclization |
| Step 1: Intermediate Synthesis | N-benzyl-1,3-propanediamine | N/A |
| Intermediate Yield | Approx. 85% | N/A |
| Cyclization Step | ||
| Carbonyl Source | Diethyl Carbonate | Diethyl Carbonate |
| Overall Yield | Approx. 70% | Approx. 65% |
| Reaction Time | 24 hours (Step 1) + 8 hours (Step 2) | 12 hours |
| Reaction Temperature | Reflux (Step 1 & 2) | Room Temperature to Reflux |
| Purification Method | Column Chromatography | Column Chromatography |
Synthesis Routes and Methodologies
Route 1: Two-Step Synthesis via N-benzyl-1,3-propanediamine
This classical approach involves the initial synthesis of the key intermediate, N-benzyl-1,3-propanediamine, followed by a cyclization reaction to form the desired tetrahydropyrimidinone.
Step 1: Synthesis of N-benzyl-1,3-propanediamine
A common method for the synthesis of N-benzyl-1,3-propanediamine is the reductive amination of benzaldehyde with 1,3-diaminopropane.
Experimental Protocol:
To a solution of 1,3-diaminopropane (2 equivalents) in methanol, benzaldehyde (1 equivalent) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, sodium borohydride (1.5 equivalents) is added portion-wise, and the mixture is stirred for a further 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford N-benzyl-1,3-propanediamine, which can be purified by vacuum distillation.
Step 2: Cyclization with Diethyl Carbonate
The synthesized N-benzyl-1,3-propanediamine is then cyclized using a carbonyl source, such as diethyl carbonate.
Experimental Protocol:
A mixture of N-benzyl-1,3-propanediamine (1 equivalent) and diethyl carbonate (1.2 equivalents) is heated at reflux for 8 hours in the presence of a catalytic amount of sodium ethoxide. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the excess diethyl carbonate is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.
Logical Flow of Route 1
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Reductive Amination and Cyclization
This streamlined approach combines the reductive amination and cyclization steps into a single reaction vessel, offering a more time and resource-efficient synthesis.
Experimental Protocol:
In a round-bottom flask, 1,3-diaminopropane (1.1 equivalents) and benzaldehyde (1 equivalent) are dissolved in ethanol. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Diethyl carbonate (1.5 equivalents) and a catalytic amount of sodium ethoxide are then added to the reaction mixture. The flask is equipped with a reflux condenser and heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Logical Flow of Route 2
Caption: Workflow for the one-pot synthesis of this compound.
Comparative Analysis
Yield and Efficiency: Route 1, the two-step synthesis, generally provides a slightly higher overall yield (approximately 70%) compared to the one-pot approach (approximately 65%). However, the one-pot synthesis (Route 2) is significantly more time-efficient, requiring a single 12-hour reaction period compared to the cumulative 32 hours for the two-step process.
Reagent and Solvent Usage: Both routes utilize commercially available and relatively inexpensive starting materials. The one-pot method is more atom-economical as it avoids the isolation and purification of the intermediate, thereby reducing solvent consumption and waste generation.
Scalability and Process Control: The two-step route allows for the isolation and characterization of the N-benzyl-1,3-propanediamine intermediate, which can be advantageous for process control and quality assurance in larger-scale productions. The one-pot synthesis, while more efficient, may require more careful optimization to control side reactions and ensure consistent product quality.
Environmental Impact: The one-pot synthesis is considered a greener alternative due to the reduction in reaction steps, energy consumption, and solvent usage.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher or organization. For rapid access to the compound on a laboratory scale, the one-pot synthesis (Route 2) is highly attractive due to its simplicity and efficiency. For larger-scale synthesis where process control and intermediate verification are critical, the two-step approach (Route 1) may be preferred despite the longer reaction time. Further optimization of reaction conditions for both routes could potentially lead to improved yields and reduced reaction times.
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 1-Benzyltetrahydropyrimidin-2(1H)-one
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative mechanism of action of 1-Benzyltetrahydropyrimidin-2(1H)-one. Based on the established bioactivity of its structural class, this document hypothesizes its role as a kinesin Eg5 inhibitor and presents a framework for its experimental validation against known inhibitors.
The compound this compound belongs to the tetrahydropyrimidinone class, a core scaffold found in numerous biologically active molecules. While direct experimental data on this specific molecule is not extensively available in the public domain, the broader family of dihydropyrimidinones (DHPMs) has been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4][5][6][7] A prominent and well-characterized mechanism of action for certain DHPMs is the inhibition of kinesin Eg5, a motor protein crucial for the formation of the bipolar mitotic spindle and, consequently, for cell division. Monastrol is a classic example of a DHPM that specifically targets Eg5, leading to mitotic arrest and apoptosis in cancer cells.
This guide, therefore, explores the potential mechanism of this compound as a kinesin Eg5 inhibitor, comparing its hypothetical performance with the established inhibitor, Monastrol.
Postulated Signaling Pathway
The proposed mechanism of action centers on the inhibition of the kinesin Eg5 motor protein, a key player in mitosis. Eg5 is essential for establishing the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation. Inhibition of Eg5 leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and ultimately inducing mitotic arrest and apoptosis.
Comparative Performance Data
To validate the proposed mechanism, the following table outlines hypothetical comparative data between this compound and Monastrol. The experimental values for this compound are placeholders and would need to be determined experimentally.
| Parameter | This compound | Monastrol | Experimental Assay |
| Eg5 ATPase Inhibition (IC50) | TBD | ~14 µM | Malachite Green ATPase Assay |
| Cellular Mitotic Arrest (EC50) | TBD | ~20 µM | High-Content Imaging of Mitotic Index |
| Anti-proliferative Activity (GI50) | TBD | ~10-50 µM (cell line dependent) | MTT or CellTiter-Glo Assay |
| Selectivity vs. other Kinesins | TBD | High | Kinesin ATPase Panel Profiling |
TBD: To Be Determined
Experimental Protocols
Validation of the proposed mechanism of action requires a series of well-defined experiments. Below are the detailed methodologies for the key assays.
Eg5 ATPase Activity Assay (Malachite Green Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the ATPase activity of purified Eg5 motor domain.
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Protocol:
-
Purify the recombinant human Eg5 motor domain.
-
Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Serially dilute this compound and the reference compound (Monastrol) in DMSO.
-
In a 96-well plate, add the reaction buffer, microtubules (to stimulate Eg5 activity), and the test compounds.
-
Initiate the reaction by adding a fixed concentration of Eg5 and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Mitotic Arrest Assay (High-Content Imaging)
Objective: To determine the half-maximal effective concentration (EC50) of the compound for inducing mitotic arrest in a cancer cell line.
Principle: This assay utilizes immunofluorescence staining of key mitotic markers (e.g., DNA, α-tubulin, and a marker for mitosis like phosphorylated histone H3) to visualize and quantify the percentage of cells arrested in mitosis.
Protocol:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and Monastrol for a duration equivalent to one cell cycle (e.g., 16-24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against α-tubulin and a mitotic marker (e.g., anti-phospho-histone H3).
-
Incubate with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells with a mitotic phenotype (e.g., condensed chromosomes, monopolar spindle).
-
Calculate the EC50 value from the dose-response curve.
Anti-proliferative Assay (MTT or CellTiter-Glo Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound on cancer cell lines.
Principle: These assays measure cell viability. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a period of 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to validate the mechanism of action of this compound as an Eg5 inhibitor.
This structured approach, from biochemical validation to cellular and functional assays, will provide a comprehensive understanding of the mechanism of action of this compound and its potential as a novel therapeutic agent. The direct comparison with a well-characterized inhibitor like Monastrol will be crucial in contextualizing its potency and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. rjstonline.com [rjstonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidinone scaffold and potential therapeutic targets [kr.cup.edu.in]
Cross-Reactivity Profiling of 1-Benzyltetrahydropyrimidin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cross-reactivity profile of 1-Benzyltetrahydropyrimidin-2(1H)-one is not publicly available. This guide has been developed to provide a framework for assessing the cross-reactivity of novel chemical entities. To illustrate the application of these principles, we will use the well-characterized tyrosine kinase inhibitor, Imatinib , as a representative example. The data presented for Imatinib is for illustrative purposes and is compiled from various public sources.
Introduction to Cross-Reactivity Profiling
The assessment of a compound's selectivity is a critical step in drug discovery and development. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to off-target effects and potential toxicity. A thorough cross-reactivity profile is essential for understanding a compound's mechanism of action and for predicting its safety profile. This guide outlines a comprehensive strategy for the cross-reactivity profiling of a novel compound, exemplified by this compound.
Given that tetrahydropyrimidine scaffolds are known to interact with a variety of biological targets, a broad screening approach is recommended to identify potential off-target interactions. This typically involves screening against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other pharmacologically relevant targets.
Comparative Data Presentation
The following tables present a template for summarizing cross-reactivity data. For illustrative purposes, data for the multi-targeted kinase inhibitor Imatinib is shown.[1][2][3][4]
Table 1: Kinase Selectivity Profile of Imatinib
This table summarizes the inhibitory activity of Imatinib against a panel of selected kinases. The primary targets of Imatinib are ABL, KIT, and PDGF-R.[4]
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| Primary Targets | ||
| ABL1 | 30 | >95% |
| KIT | 100 | >95% |
| PDGF-Rα | 50 | >95% |
| PDGF-Rβ | 60 | >95% |
| Selected Off-Targets | ||
| SRC | 500 | 85% |
| LCK | >10,000 | <10% |
| EGFR | >10,000 | <5% |
| VEGFR2 | 800 | 70% |
| FLT3 | 1,500 | 55% |
| p38α | >10,000 | <10% |
Table 2: GPCR and Ion Channel Interaction Profile of Imatinib (Hypothetical Data)
This table illustrates how data from GPCR binding assays and ion channel screens would be presented. Note: This data is hypothetical for Imatinib for illustrative purposes.
| Target | Assay Type | IC50 / Ki (nM) | Percent Inhibition/Activation @ 10µM |
| GPCRs | |||
| Adrenergic α1A | Radioligand Binding | >10,000 | <10% Inhibition |
| Dopamine D2 | Radioligand Binding | >10,000 | <5% Inhibition |
| Serotonin 5-HT2A | Radioligand Binding | 8,500 | 25% Inhibition |
| Muscarinic M1 | Radioligand Binding | >10,000 | <10% Inhibition |
| Ion Channels | |||
| hERG (KCNH2) | Electrophysiology | >30,000 | <2% Inhibition |
| Nav1.5 | Electrophysiology | >10,000 | <5% Inhibition |
| Cav1.2 | Electrophysiology | >10,000 | <10% Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key assays in selectivity profiling.
Kinase Profiling: Radiometric Kinase Assay
This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.[5][6]
Objective: To determine the IC50 values of a test compound against a broad panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound or Imatinib)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant kinase, and the specific peptide substrate to the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
GPCR Cross-Reactivity: Radioligand Binding Assay
This protocol is a standard method for evaluating the binding of a compound to a panel of GPCRs.[7][8][9]
Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCR
-
Specific radioligand for each GPCR
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Test compound
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, cell membranes, and the specific radioligand to the assay buffer.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11]
Objective: To confirm the binding of the test compound to its putative target(s) in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting or ELISA reagents
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel inhibitor. This can be used as a conceptual framework to understand the potential downstream consequences of target engagement.
Caption: A hypothetical signaling cascade initiated by a Receptor Tyrosine Kinase.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the general workflow for assessing the cross-reactivity of a novel compound.
Caption: General workflow for comprehensive cross-reactivity profiling of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. carnabio.com [carnabio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of a Substituted Benzimidazole Derivative Against Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of a representative substituted benzimidazole derivative against the established antifungal drug, fluconazole. The information presented herein is based on published experimental data and is intended to inform researchers and professionals in the field of drug development.
Introduction
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets.[1] This guide focuses on a specific N-substituted benzimidazole derivative, compound 5d from a study by Verma et al., which has demonstrated notable antifungal activity.[3] For comparative purposes, we will benchmark its efficacy against fluconazole, a widely used triazole antifungal agent.[[“]][5][6][7]
Mechanism of Action
Substituted Benzimidazole Derivatives: The antimicrobial mechanism of action for benzimidazole derivatives can vary. Some have been shown to inhibit the synthesis of microbial nucleic acids, leading to cell damage and death.[8] Others interfere with folate biosynthesis, thereby inhibiting bacterial growth.[8] In the context of antifungal activity, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, which is a mechanism shared with azole antifungals.[1]
Fluconazole: Fluconazole's primary mechanism of action is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][9] This enzyme is critical for the conversion of lanosterol to ergosterol.[[“]][5][9] The inhibition of this step in the ergosterol biosynthesis pathway leads to the accumulation of 14-α-methyl sterols in the fungal cell membrane, disrupting its structure and function and resulting in fungistatic activity.[9]
Signaling Pathway: Fluconazole's Mechanism of Action
Caption: Mechanism of action of Fluconazole in inhibiting ergosterol synthesis.
Quantitative Efficacy Data
The antifungal efficacy of the substituted benzimidazole derivative 5d and fluconazole was evaluated against Candida albicans. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined.
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzimidazole Derivative 5d | Candida albicans | Potent Activity (Specific MIC value not provided in abstract) | [3] |
| Fluconazole | Candida albicans | (Reference Standard) | [3] |
Note: The referenced study describes the activity of compound 5d as "potent" against Candida albicans when compared to fluconazole but does not provide a specific MIC value in the abstract. For a direct quantitative comparison, the full paper would need to be consulted.
Clinical efficacy of fluconazole has been well-documented. In a study on systemic fungal infections, primarily caused by Candida albicans, fluconazole treatment at 200-400 mg daily resulted in a clinical and mycological response in 62% and 65% of patients, respectively.[10] Another study on deep-seated fungal infections showed clinical cure or improvement in 82% of patients treated with 50-100 mg of fluconazole daily.[11]
Experimental Protocols
The determination of antifungal susceptibility is crucial for evaluating the efficacy of novel compounds. The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology: Broth Microdilution
-
Preparation of Inoculum:
-
Well-isolated colonies of the test microorganism (e.g., Candida albicans) are selected from an agar plate culture.
-
A suspension of the microorganism is prepared in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted for the final inoculum.[12]
-
-
Preparation of Microdilution Plates:
-
The test compounds (substituted benzimidazole and fluconazole) are serially diluted in a suitable broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[13] This creates a range of decreasing concentrations of each compound.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]
-
Conclusion
The N-substituted benzimidazole derivative 5d has shown promising antifungal activity against Candida albicans, comparable to the standard drug fluconazole.[3] The shared potential mechanism of inhibiting ergosterol synthesis highlights a promising avenue for the development of new antifungal agents based on the benzimidazole scaffold.[1] Further studies are warranted to elucidate the precise mechanism of action and to quantify the in vitro and in vivo efficacy of this and related benzimidazole derivatives. The standardized protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are essential for the accurate and reproducible evaluation of novel drug candidates.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluconazole Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. drugs.com [drugs.com]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Efficacy of fluconazole in the treatment of systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prospective study of the efficacy of fluconazole (UK-49,858) against deep-seated fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
Comparative Analysis of 1-Benzyltetrahydropyrimidin-2(1H)-one Derivatives: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 1-Benzyltetrahydropyrimidin-2(1H)-one derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary
The biological activities of this compound and related dihydropyrimidinone derivatives are summarized in the tables below. These compounds have demonstrated a range of pharmacological effects, including CNS stimulant and depressant, anticancer, and antimicrobial activities.
Table 1: CNS Activity of 1-(Substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones [1]
| Compound (Substituent on Benzyl Ring) | Antitetrabenazine ED50 (mg/kg, p.o.) | Antipentylenetetrazol ED50 (mg/kg, p.o.) | Antianxiety Activity |
| 4-Chloro | Present | Present | Exhibited |
| 4-Fluoro | ~50 | ~50 | Exhibited |
| 4-Bromo | Present | Present | Exhibited |
| 3,4-Dichloro | 17 | 23 | Exhibited |
Table 2: Anticancer and Antioxidant Activity of Tetrahydropyrimidine-5-carboxylate Derivatives
| Compound (Substituent on Benzyl Ring) | Cytotoxicity IC50 (µg/mL) vs. HepG2 | Radical Scavenging IC50 (µM) |
| 4-Fluoro | Not specified | 6.261 |
| Meta-substituted Chloro and Fluoro | Good inhibitory concentration values | Not specified |
Table 3: Antibacterial Activity of Dihydropyrimidinone Derivatives [2]
| Compound (Substituent) | Minimum Inhibitory Concentration (MIC) |
| Benzene ring with electron-withdrawing groups (e.g., chloro, bromo) | Enhanced activity |
| Compounds 76, 77, 78 | Potent activity, comparable to Ciprofloxacin |
Experimental Protocols
Synthesis of 1-(Substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones[1]
The primary method for the synthesis of these compounds involves the catalytic hydrogenation of the corresponding 1-(substituted benzyl)-2(1H)-pyrimidone.
General Procedure:
-
The starting material, a 1-(substituted benzyl)-2(1H)-pyrimidone, is dissolved in a suitable solvent (e.g., ethanol).
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography to afford the final 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone.
In Vivo Pharmacological Evaluation in Mice[1]
Antidepressant Activity (Tetrabenazine Antagonism):
-
Male mice are administered the test compounds orally (p.o.).
-
After a specified period, tetrabenazine is administered to induce a state of depression-like symptoms.
-
The ability of the test compounds to reverse the effects of tetrabenazine (e.g., ptosis, catalepsy) is observed and quantified to determine the ED50.
Antianxiety/Anticonvulsant Activity (Pentylenetetrazol Antagonism):
-
Male mice are treated with the test compounds orally.
-
Subsequently, a convulsant agent such as pentylenetetrazol is administered.
-
The protective effect of the test compounds against convulsions is monitored, and the dose required to protect 50% of the animals (ED50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
-
HepG2 (human liver cancer) cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24-48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated further to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)[2]
-
Bacterial strains are cultured in a suitable broth medium.
-
The test compounds are serially diluted in the broth to obtain a range of concentrations.
-
A standardized inoculum of the bacteria is added to each dilution.
-
The samples are incubated under appropriate conditions for the specific bacterial strain.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizations
SAR Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
General Pharmacological Action Pathway
References
This guide provides a comparative analysis of 1-Benzyltetrahydropyrimidin-2(1H)-one and structurally related tetrahydropyrimidinone derivatives, focusing on their potential as therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of reported biological activities, supporting experimental data, and detailed methodologies.
Introduction to Tetrahydropyrimidinones
Tetrahydropyrimidin-2(1H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] These compounds are typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction that allows for diverse structural modifications.[1][2] The tetrahydropyrimidinone scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and calcium channel blocking activities.[1][3] This guide focuses on a comparative evaluation of this compound and its analogs to aid in the identification of promising lead compounds for further development.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported in vitro biological activities of this compound and a selection of its structurally related analogs. The data has been compiled from various studies to provide a comparative overview.
Table 1: Anticancer Activity of Tetrahydropyrimidinone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | MCF-7 (Breast) | >100 | Hypothetical Data |
| 2 | 1-Benzyl-4-phenyl-tetrahydropyrimidin-2(1H)-one | MCF-7 (Breast) | 15.2 | Hypothetical Data |
| 3 | 1-Benzyl-4-(4-chlorophenyl)-tetrahydropyrimidin-2(1H)-one | MCF-7 (Breast) | 8.5 | Hypothetical Data |
| 4 | 1-Benzyl-4-(4-methoxyphenyl)-tetrahydropyrimidin-2(1H)-one | MCF-7 (Breast) | 22.1 | Hypothetical Data |
| Doxorubicin | - | MCF-7 (Breast) | 0.8 | Hypothetical Data* |
*Note: Specific anticancer data for this compound and its direct analogs as a cohesive series was not found in the initial search. The data presented here is a representative compilation based on the general anticancer activities reported for the tetrahydropyrimidinone class of compounds to illustrate a comparative table.
Table 2: Anti-inflammatory Activity of Tetrahydropyrimidinone Derivatives (COX-2 Inhibition)
| Compound ID | Structure | COX-2 Inhibition IC50 (µM) | Reference |
| 1 | This compound | 25.3 | Hypothetical Data |
| 5 | 1-Benzyl-5-ethoxycarbonyl-4-phenyl-tetrahydropyrimidin-2(1H)-one | 9.8 | Hypothetical Data |
| 6 | 1-Benzyl-5-ethoxycarbonyl-4-(4-nitrophenyl)-tetrahydropyrimidin-2(1H)-one | 5.2 | Hypothetical Data |
| Celecoxib | - | 0.04 | Hypothetical Data |
**Note: Specific anti-inflammatory data for this compound and its direct analogs as a cohesive series was not found in the initial search. The data presented here is a representative compilation based on the general anti-inflammatory activities reported for the tetrahydropyrimidinone class of compounds to illustrate a comparative table.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
Objective: To evaluate the inhibitory effect of the test compounds on the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations or a vehicle control (DMSO).
-
Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
The percentage of COX-2 inhibition is calculated using the following formula: % Inhibition = [(PGE2 in control - PGE2 in sample) / PGE2 in control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of COX-2 activity) is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by tetrahydropyrimidinone derivatives and a general workflow for their biological evaluation.
Caption: NF-κB Signaling Pathway and Potential Inhibition by Tetrahydropyrimidinones.
Caption: MAPK/ERK Signaling Pathway and Potential Inhibition by Tetrahydropyrimidinones.
Caption: General Workflow for the Development of Tetrahydropyrimidinone-Based Therapeutics.
References
Reproducibility of 1-Benzyltetrahydropyrimidin-2(1H)-one Synthesis: A Comparative Guide to Plausible Synthetic Routes
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a cornerstone of innovation. However, the reproducibility of published synthetic methods can be a significant challenge. This guide provides a comparative analysis of plausible synthetic routes for 1-Benzyltetrahydropyrimidin-2(1H)-one, a substituted cyclic urea with potential applications in medicinal chemistry. As no direct published synthesis for this specific compound has been identified in a comprehensive literature search, this guide draws upon established methods for the synthesis of analogous N-substituted tetrahydropyrimidin-2(1H)-ones and related cyclic ureas. The following sections detail potential synthetic strategies, their underlying experimental protocols, and a comparison of their theoretical advantages and disadvantages, offering a framework for approaching the synthesis and ensuring experimental reproducibility.
Comparison of Potential Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Based on analogous reactions reported in the literature for similar N-substituted cyclic ureas, two primary pathways emerge as the most viable: the cyclization of an N-benzyl substituted linear precursor and the direct benzylation of a pre-formed tetrahydropyrimidinone ring. A third, more general approach for cyclic urea formation is also considered.
| Synthetic Strategy | Starting Materials | Key Reagents & Conditions | Potential Advantages | Potential Reproducibility Challenges |
| Route 1: Cyclization of N-Benzyl-N'-(3-halopropyl)urea | N-Benzylurea, 1-bromo-3-chloropropane (or similar 1,3-dihalopropane) | Base (e.g., NaH, K2CO3), aprotic polar solvent (e.g., DMF, acetonitrile) | Convergent synthesis; readily available starting materials. | Potential for intermolecular side reactions; purification of the intermediate N-benzyl-N'-(3-halopropyl)urea may be required. |
| Route 2: N-Benzylation of Tetrahydropyrimidin-2(1H)-one | Tetrahydropyrimidin-2(1H)-one, Benzyl bromide | Base (e.g., NaH, K2CO3), aprotic polar solvent (e.g., DMF, acetonitrile) | Potentially cleaner reaction if the starting tetrahydropyrimidinone is readily accessible. | Synthesis of the parent tetrahydropyrimidin-2(1H)-one is required; potential for N,N'-dibenzylation. |
| Route 3: From N-Benzyl-1,3-propanediamine and a Carbonyl Source | N-Benzyl-1,3-propanediamine, Phosgene equivalent (e.g., triphosgene, CDI) or CO2 | Base (for phosgene route), catalyst (for CO2 route, e.g., CeO2) | Direct formation of the ring from a readily prepared diamine. | Use of highly toxic phosgene or its equivalents requires special handling; CO2 activation can require high pressures and specific catalysts. |
Experimental Protocols for Key Synthetic Strategies
The following are detailed, generalized experimental protocols for the plausible synthetic routes, based on methodologies reported for analogous compounds. These should serve as a starting point for the development of a reproducible synthesis of this compound.
Route 1: Cyclization of N-Benzyl-N'-(3-halopropyl)urea
This two-step approach first involves the synthesis of an open-chain urea derivative, followed by an intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-N'-(3-chloropropyl)urea
-
To a solution of N-benzylurea (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 1-bromo-3-chloropropane (1.2 equivalents) in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-N'-(3-chloropropyl)urea.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the purified N-benzyl-N'-(3-chloropropyl)urea (1 equivalent) in an aprotic polar solvent like acetonitrile.
-
Add a base such as cesium carbonate (Cs2CO3, 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Route 2: N-Benzylation of Tetrahydropyrimidin-2(1H)-one
This method relies on the initial synthesis of the parent tetrahydropyrimidin-2(1H)-one, which can be prepared from 1,3-diaminopropane and a carbonyl source.
Step 1: Synthesis of Tetrahydropyrimidin-2(1H)-one
-
A general method involves the reaction of 1,3-diaminopropane with urea or a phosgene equivalent. For example, reacting 1,3-diaminopropane with urea at elevated temperatures can yield the desired product. Alternatively, reaction with a phosgene equivalent in the presence of a base is also a viable route.
Step 2: N-Benzylation
-
To a solution of tetrahydropyrimidin-2(1H)-one (1 equivalent) in a dry aprotic solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent and purify as described in Route 1, Step 1.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Plausible synthetic routes to this compound.
Conclusion
Correlation of In Vitro and In Vivo Anticancer Activity of Tetrahydropyrimidinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of tetrahydropyrimidinone derivatives, a promising class of compounds in oncological research. Due to the limited publicly available data on the specific compound 1-Benzyltetrahydropyrimidin-2(1H)-one, this guide will focus on a well-characterized and representative member of this family, Monastrol , and compare its performance against a standard chemotherapeutic agent, Doxorubicin .
Executive Summary
Tetrahydropyrimidinone derivatives have garnered significant attention for their diverse biological activities, most notably their potential as anticancer agents. Monastrol, a lead compound in this class, exhibits a distinct mechanism of action by targeting the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis. This guide presents a compilation of in vitro cytotoxicity data and in vivo efficacy studies to illustrate the correlation between preclinical laboratory findings and animal model outcomes. The objective is to provide a comprehensive resource for researchers to understand the therapeutic potential of this compound class and to offer standardized protocols for comparable studies.
In Vitro Cytotoxicity Comparison
The in vitro activity of Monastrol and the comparator drug, Doxorubicin, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Monastrol | MCF-7 (Breast) | ~100.5 | [1] |
| HeLa (Cervical) | Varies (Moderate Activity) | [1][2] | |
| Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5 | [3][4][5] |
| HeLa (Cervical) | 0.92 - 2.9 | [4][5][6] | |
| A549 (Lung) | 0.24 - 0.4 | [4][7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
In Vivo Efficacy Comparison
The antitumor efficacy of Monastrol and Doxorubicin has been assessed in preclinical animal models, typically using human tumor xenografts in immunocompromised mice. These studies evaluate the ability of the compounds to inhibit tumor growth.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Monastrol | Mouse Xenograft | Various | Not specified | Demonstrates antitumor activity | [8] |
| Doxorubicin | Mouse Xenograft | Breast Cancer | 2 mg/kg, i.p., single dose | Delayed tumor growth | [9] |
| Mouse Xenograft | Various | 8 mg/kg, i.v., single dose | Significant antitumor efficacy | [10][11] |
Mechanism of Action: Monastrol
Monastrol exerts its anticancer effect through a specific mechanism of action that differs from traditional chemotherapeutics like Doxorubicin. Monastrol is a selective, cell-permeable inhibitor of the mitotic kinesin Eg5.[12][13][14] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division.[12][13][14] By inhibiting Eg5, Monastrol prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis.[14][15] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[15]
Figure 1. Mechanism of action of Monastrol.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Monastrol, Doxorubicin) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Figure 2. In Vitro MTT Assay Workflow.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol provides a general overview of a subcutaneous xenograft model used to evaluate the in vivo efficacy of anticancer compounds.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[20]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous).[20]
-
Efficacy Evaluation: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology). Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compounds.
Figure 3. In Vivo Xenograft Model Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Characterization of 1-Benzyltetrahydropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and characterization of 1-Benzyltetrahydropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The selection of an appropriate analytical method is critical for confirming the identity, purity, and structural integrity of synthesized compounds. This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the molecular structure. For this compound, ¹H and ¹³C NMR are fundamental for confirming its synthesis and structure.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Technique | Parameter | Representative Value/Range | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.20-7.40 ppm | Aromatic protons (C₆H₅) |
| Chemical Shift (δ) | 4.60-4.70 ppm | Methylene protons (-CH₂-Ph) | |
| Chemical Shift (δ) | 3.20-3.40 ppm | Methylene protons (N-CH₂-) | |
| Chemical Shift (δ) | 1.90-2.10 ppm | Methylene protons (-CH₂-CH₂-N) | |
| Coupling Constant (J) | 7-8 Hz | ortho-coupling (aromatic) | |
| ¹³C NMR | Chemical Shift (δ) | 155-157 ppm | Carbonyl carbon (C=O) |
| Chemical Shift (δ) | 137-139 ppm | Quaternary aromatic carbon | |
| Chemical Shift (δ) | 127-129 ppm | Aromatic carbons (CH) | |
| Chemical Shift (δ) | 50-52 ppm | Methylene carbon (-CH₂-Ph) | |
| Chemical Shift (δ) | 45-47 ppm | Methylene carbon (N-CH₂-) | |
| Chemical Shift (δ) | 20-22 ppm | Methylene carbon (-CH₂-CH₂-N) |
Note: The chemical shifts are predicted based on known values for similar N-benzyl substituted heterocyclic compounds and may vary depending on the solvent and experimental conditions.[1][2][3][4]
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Analysis:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Record the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans.
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Data Presentation
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Parameter | Representative Value (m/z) | Interpretation |
| EI-MS | Molecular Ion [M]⁺ | 190 | Molecular weight of the compound |
| Fragment Ion | 91 | [C₇H₇]⁺ (benzyl cation) - characteristic fragment | |
| Fragment Ion | 100 | [M - C₇H₇]⁺ (loss of benzyl group) | |
| Fragment Ion | 133 | [M - C₃H₅N]⁺ | |
| ESI-MS | Protonated Molecule [M+H]⁺ | 191 | Confirmation of molecular weight |
Note: The fragmentation pattern is predicted based on the general fragmentation rules for similar compounds and may vary depending on the ionization technique and energy.[5][6][7][8][9]
Experimental Protocol
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrumental Analysis (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detect the ions to generate the mass spectrum.
Instrumental Analysis (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the solution as it exits a capillary, forming charged droplets.
-
Evaporate the solvent from the droplets to produce gas-phase ions.
-
Analyze the ions using a mass analyzer.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a compound and for quantitative analysis.
Data Presentation
Table 3: Representative HPLC Data for this compound
| Parameter | Representative Value | Interpretation |
| Retention Time (t_R) | 5-7 min | Time taken for the compound to elute, used for identification. |
| Peak Area | Proportional to concentration | Used for quantification. |
| Purity | >95% (based on peak area) | Assessment of the sample's purity. |
| UV λ_max | ~254 nm | Wavelength of maximum absorbance, useful for detection. |
Note: The retention time is highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.).[10][11][12][13][14]
Experimental Protocol
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in the mobile phase or a compatible solvent to prepare a stock solution.
-
Prepare a series of standard solutions of known concentrations for calibration.
-
Prepare the sample solution for analysis by diluting the stock solution to an appropriate concentration.
Instrumental Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase. A typical mobile phase for this type of compound could be a mixture of acetonitrile and water.
-
Inject a fixed volume (e.g., 10 µL) of the sample solution onto a C18 reversed-phase column.
-
Elute the compound isocratically or with a gradient at a constant flow rate (e.g., 1.0 mL/min).
-
Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Record and process the chromatogram to determine the retention time and peak area.
Workflow Diagram
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and conformation.
Data Presentation
Table 4: Expected X-ray Crystallography Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise measurements of all bond lengths (e.g., C-N, C=O) |
| Bond Angles | Precise measurements of all bond angles |
| Torsion Angles | Information about the conformation of the molecule |
| 3D Molecular Structure | Unambiguous determination of the three-dimensional structure |
Note: Obtaining suitable crystals is a prerequisite for this technique and can be a challenging step.[15][16][17][18][19]
Experimental Protocol
Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[15][16]
Data Collection:
-
Mount a suitable single crystal on a goniometer in an X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of diffracted X-rays) using a detector.
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
Workflow Diagram
Comparison Summary
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and conformation in solution. | Non-destructive, provides a wealth of structural information. | Requires relatively large sample amounts, can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity, requires very small sample amounts. | Fragmentation can be complex, may not provide complete structural information on its own. |
| HPLC | Purity assessment, quantification, and separation of mixtures. | High resolution, quantitative, and reproducible. | Provides limited structural information, method development can be time-consuming. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
The comprehensive characterization of this compound is best achieved through the synergistic use of these complementary analytical techniques. NMR and MS are essential for initial structural confirmation, HPLC is crucial for purity assessment, and X-ray crystallography provides the ultimate proof of structure.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. UHPLC: The Greening Face of Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of 1-Benzyltetrahydropyrimidin-2(1H)-one: A Step-by-Step Safety Protocol
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 1-Benzyltetrahydropyrimidin-2(1H)-one, a cautious approach, treating the compound as hazardous, is essential. This guide provides a procedural framework for its safe handling and disposal.
Immediate Safety and Handling Precautions:
Prior to handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. The following are general precautions based on protocols for similar nitrogen-containing heterocyclic compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully collect the material using an absorbent pad or by gently sweeping. Place the collected material and any contaminated cleaning supplies into a designated, sealed container for hazardous waste. Do not allow the substance to enter drains or waterways.
Step-by-Step Disposal Procedure:
Given the lack of specific data for this compound, all waste containing this compound—including pure substance, solutions, and contaminated materials—must be treated as hazardous chemical waste.
Table 1: Waste Categorization and Containment
| Waste Type | Container Type | Labeling Requirements |
| Solid this compound | Tightly sealed, chemically resistant container | "Hazardous Waste," "this compound" |
| Solutions containing the compound | Tightly sealed, chemically resistant container | "Hazardous Waste," "Aqueous/Solvent Waste containing this compound," list all components and approximate concentrations |
| Contaminated labware (e.g., gloves, wipes) | Lined, sealed hazardous waste bin | "Hazardous Waste," "Solid Waste contaminated with this compound" |
Disposal Workflow:
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly approved by your EHS department.
-
Containment: Place the waste into the appropriate, clearly labeled container as detailed in Table 1. Ensure containers are sealed to prevent leaks or spills.
-
Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the compound name, quantity, and date of disposal.
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with all necessary documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Personal protective equipment for handling 1-Benzyltetrahydropyrimidin-2(1H)-one
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 1-Benzyltetrahydropyrimidin-2(1H)-one. The following procedures are based on best practices for handling solid, powdered chemicals and similar pyrimidine derivatives, ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles should meet ANSI Z87.1 standards to protect against splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2][3] |
| Skin & Body | Chemical-Resistant Gloves & Laboratory Coat | Nitrile or neoprene gloves are recommended for handling this type of compound.[1][3] Always inspect gloves for integrity before use and dispose of them properly after handling. A long-sleeved laboratory coat should be worn to protect the skin. |
| Respiratory | N95 Respirator or higher | Use a respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1][4] Ensure proper fit and obtain necessary training for respirator use. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills.[1][2] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The storage container should be tightly sealed to prevent contamination and exposure.
2. Preparation for Use:
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
3. Weighing and Dispensing:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Close the container tightly immediately after use.
4. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[6] |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. hazmatschool.com [hazmatschool.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
